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  • Product: 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
  • CAS: 320416-74-8

Core Science & Biosynthesis

Foundational

chemical structure and properties of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

An In-Depth Technical Guide to 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine: Structure, Properties, and Synthesis Introduction The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine: Structure, Properties, and Synthesis

Introduction

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural similarity to purines allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] Compounds incorporating this nucleus have been investigated for their anticonvulsant, anti-tubercular, anticancer, and antiviral properties.[3][6][7] The substituent at the 7-position of the triazolopyrimidine ring plays a crucial role in modulating the biological activity and physicochemical properties of these molecules. This guide provides a detailed technical overview of 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine, a derivative with a chiral phenoxyethyl side chain that introduces specific steric and electronic features. Due to the limited publicly available data for this specific molecule, this guide will also leverage information on its close analogue, 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine (CAS 477865-07-9)[8][9], and related synthetic methodologies to provide a comprehensive resource for researchers.

Chemical Structure and Stereochemistry

The chemical structure of 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine consists of a fused bicyclic heteroaromatic system, the[1][2][3]triazolo[1,5-a]pyrimidine core, substituted at the 7-position with a 1-phenoxyethyl group.

Key Structural Features:

  • [1][2][3]triazolo[1,5-a]pyrimidine Core: This planar, aromatic system is composed of a pyrimidine ring fused with a 1,2,4-triazole ring. The nitrogen-rich nature of this core allows for various non-covalent interactions, such as hydrogen bonding and metal coordination.[4]

  • 1-Phenoxyethyl Substituent: This group is attached to the C7 of the pyrimidine ring. It consists of a phenoxy moiety linked via an ethyl bridge.

  • Chiral Center: The carbon atom of the ethyl group attached to both the pyrimidine ring and the phenoxy group is a stereocenter. Therefore, 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine exists as a pair of enantiomers, (R)- and (S)-7-(1-phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine. The stereochemistry at this center can significantly influence the biological activity of the molecule.

Caption: Chemical structure of 7-(1-Phenoxyethyl)-[1][3]triazolo[1,5-a]pyrimidine.

Synthesis Methodology

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 1-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethanol cluster_1 Step 2: Mitsunobu Reaction Reactant1 7-acetyl-[1,2,4]triazolo[1,5-a]pyrimidine Product1 1-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethanol Reactant1->Product1 Reduction Reagent1 Sodium borohydride (NaBH4) Methanol (MeOH) Reagent1->Product1 Reactant2 1-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethanol Product1->Reactant2 Intermediate Product2 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine Reactant2->Product2 Reactant3 Phenol Reactant3->Product2 Reagent2 Triphenylphosphine (PPh3) Diisopropyl azodicarboxylate (DIAD) Reagent2->Product2

Caption: Proposed two-step synthesis of 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine.

Experimental Protocol

Step 1: Synthesis of 1-([1][2][3]triazolo[1,5-a]pyrimidin-7-yl)ethanol

  • To a stirred solution of 7-acetyl-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-([1][2][3]triazolo[1,5-a]pyrimidin-7-yl)ethanol, which can be used in the next step without further purification.

Step 2: Synthesis of 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine (Mitsunobu Reaction)

  • To a stirred solution of 1-([1][2][3]triazolo[1,5-a]pyrimidin-7-yl)ethanol (1.0 eq), phenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine.

Physicochemical Properties

Experimental physicochemical data for 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine is not available. The following table presents predicted properties based on its chemical structure. These values are estimations and should be used as a guide for experimental design.

PropertyPredicted Value
Molecular FormulaC₁₃H₁₂N₄O
Molecular Weight240.26 g/mol
XLogP32.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count5
Rotatable Bond Count3
Topological Polar Surface Area61.8 Ų
Formal Charge0

Spectroscopic Characterization

Detailed spectroscopic data for the title compound is not published. The following are the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (Phenoxy group): Multiplets in the range of δ 7.0-7.4 ppm.

  • Pyrimidine Protons: Doublets for H5 and H6 in the range of δ 7.0-8.5 ppm.

  • Triazole Proton: A singlet for H2 around δ 8.5-9.0 ppm.

  • Ethyl Protons: A quartet for the CH proton around δ 5.5-6.0 ppm and a doublet for the CH₃ protons around δ 1.7-1.9 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons (Phenoxy group): Signals in the range of δ 115-160 ppm.

  • Pyrimidine and Triazole Carbons: Signals for the heterocyclic core will appear in the aromatic region, typically between δ 110-165 ppm.

  • Ethyl Carbons: A signal for the CH carbon around δ 70-80 ppm and a signal for the CH₃ carbon around δ 20-25 ppm.

IR (Infrared) Spectroscopy:

  • C-H stretching (aromatic): ~3050-3150 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=N and C=C stretching: ~1500-1650 cm⁻¹

  • C-O-C stretching (ether): ~1200-1250 cm⁻¹ (asymmetric) and ~1000-1100 cm⁻¹ (symmetric)

MS (Mass Spectrometry):

  • [M+H]⁺: Expected at m/z 241.11.

Chemical Reactivity and Stability

The[1][2][3]triazolo[1,5-a]pyrimidine ring system is generally stable. The reactivity of 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine is expected to be influenced by the electron-withdrawing nature of the fused heterocyclic core and the presence of the phenoxyethyl substituent. The lone pairs on the nitrogen atoms provide basic character, allowing for protonation and coordination with metal ions. The aromatic rings can undergo electrophilic substitution, although the conditions may need to be forcing due to the electron-deficient nature of the pyrimidine ring. The ether linkage in the side chain is generally stable but could be cleaved under harsh acidic conditions.

Potential Biological and Pharmacological Applications

While there is no specific biological data for 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine, the broader class of[1][2][3]triazolo[1,5-a]pyrimidine derivatives has shown a wide array of biological activities, suggesting potential avenues for investigation for the title compound.

  • Anticonvulsant Activity: Several 7-substituted-[1][2][3]triazolo[1,5-a]pyrimidines have demonstrated significant anticonvulsant effects in animal models.[6][10] The mechanism of action for some of these compounds involves the positive allosteric modulation of GABA-A receptors.[10]

  • Anticancer Activity: The triazolopyrimidine scaffold is present in numerous compounds with antiproliferative activity against various cancer cell lines.[7][11] These compounds can act through different mechanisms, including the inhibition of tubulin polymerization.[11]

  • Anti-tubercular Activity: Derivatives of[1][2][3]triazolo[1,5-a]pyrimidine have been identified as potent inhibitors of Mycobacterium tuberculosis.

  • Antiviral and Other Activities: This class of compounds has also been explored for its potential as antiviral agents, particularly against the influenza virus.[12][13] Additionally, various derivatives have been investigated for their anti-inflammatory, analgesic, and herbicidal properties.[14]

The introduction of the 1-phenoxyethyl group at the 7-position provides a lipophilic domain and a specific three-dimensional orientation that could be optimized for binding to various biological targets. Further research is warranted to explore the specific biological profile of 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine and its enantiomers.

References

  • Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. (2025). Chimica Techno Acta, 12(2).
  • Process for the preparation of 7-alkoxyalkyl-1,2,4-triazolo[1,5-a] pyrimidine derivatives. (1998). Google Patents.
  • Jiang, N., Deng, X. Q., Li, F. N., & Quan, Z. S. (2014). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Archives of Pharmacal Research, 37(9), 1165–1173.

  • Pinheiro, S., Pinheiro, E. M. C., Muri, E. M. F., Pessôa, J. C., Cadorini, M. A., & Greco, S. J. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(10), 1751–1776.

  • Synthesis and antiproliferative activity of novel[1][2][3]triazolo[1,5-a]pyrimidine-7-amine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 7-(1-PHENOXYETHYL)[1][2][3]TRIAZOLO[1,5-A]PYRIMIDIN-2-AMINE. (n.d.). NextSDS. Retrieved from [Link]

  • Discovery of 7-alkyloxy-[1][2][3] triazolo[1,5-a] pyrimidine derivatives as selective positive modulators of GABAA1 and GABAA4 receptors with potent antiepileptic activity. (2021). Bioorganic Chemistry, 119, 105565.

  • Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis of[1][2][3]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of[1][2][3]. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,2,4-Triazolo[1,5-A]pyrimidine Supported Under Ultrasound Irradiation. (2013). Revista Virtual de Química, 5(6), 1165–1172.
  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). Molecules, 28(19), 6898.
  • Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. (2014). European Journal of Chemistry, 5(2), 334–338.

  • NMR Determination of the Structure of Azolopyrimidines Produced from Reaction of Bidentate Electrophiles and Aminoazoles. (2002).
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). Journal of Analytical & Pharmaceutical Research, 7(5).
  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. (2021). European Journal of Medicinal Chemistry, 209, 112944.
  • 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][1][3][6] Thiadiazine Derivatives. (2007). Magnetic Resonance in Chemistry, 45(3), 265-268.

  • Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. (2022). Pharmaceutics, 14(6), 1191.
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). Canadian Journal of Chemistry, 70(4), 1093–1098.
  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. (2021). European Journal of Medicinal Chemistry, 209, 112944.
  • 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine 1g. (n.d.). Dana Bioscience. Retrieved from [Link]

  • Chemical Synthesis and Properties of an Oligodeoxyribonucleotide Containing a 2-deoxyribosylformamide Residue. (1996). Russian Journal of Bioorganic Chemistry, 22(7), 493-498.
  • Synthesis and properties of 2'-O,4'-C-ethyleneoxy bridged 5-methyluridine. (2013). Organic Letters, 15(14), 3702–3705. 28.[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. (n.d.). PubChem. Retrieved from [Link]

  • Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry. (2020).
  • Synthesis and Evaluation of Bakuchiol Derivatives as Potential Anticancer Agents. (2018). Molecules, 23(3), 543.

Sources

Exploratory

Predictive Molecular Docking and Mechanistic Profiling of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & In-Silico Protocol Whitepaper Executive Summary & Pharmacological Rationale The [1,2,4]triaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & In-Silico Protocol Whitepaper

Executive Summary & Pharmacological Rationale

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its structural resemblance to purine bases allows it to act as a potent bioisostere, effectively competing for ATP-binding sites in kinases and transmembrane efflux pumps. Recent literature highlights the profound efficacy of functionalized triazolopyrimidines as targeted anticancer agents[1][2] and multidrug resistance (MDR) reversers via ABCB1 inhibition[3].

This whitepaper provides an in-depth technical guide for the molecular docking and in-silico evaluation of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine . The introduction of a bulky, flexible 1-phenoxyethyl moiety at the 7-position fundamentally alters the ligand's physicochemical profile. As a Senior Application Scientist, I have designed this guide to move beyond basic docking tutorials—focusing instead on the causality of structural interactions, the thermodynamic rationale behind protocol choices, and the establishment of a self-validating computational workflow.

Target Selection and Structural Causality

To rigorously evaluate this compound, we must select targets where the [1,2,4]triazolo[1,5-a]pyrimidine core has proven, authoritative grounding:

  • Epidermal Growth Factor Receptor (EGFR - PDB: 4HJO): EGFR is a primary target for triazolopyrimidine derivatives in oncology. The bicyclic core anchors into the hinge region via hydrogen bonding, while the 7-position substituent dictates selectivity[1]. The 1-phenoxyethyl group is hypothesized to occupy the hydrophobic DFG-out pocket, providing enhanced binding entropy compared to smaller substituents.

  • P-glycoprotein / ABCB1 (PDB: 6FN1): Overexpression of ABCB1 drives paclitaxel resistance. Triazolopyrimidine derivatives (e.g., WS-898) have been discovered as highly efficacious, orally bioavailable ABCB1 inhibitors[3]. The phenoxyethyl tail mimics the hydrophobic domains of established efflux inhibitors, allowing it to block the central translocation pathway.

Self-Validating Experimental Protocols

A robust computational workflow must be self-validating. The following step-by-step methodology explains not just how to execute the docking, but why specific algorithmic choices are made.

DockingWorkflow LPrep Ligand Preparation (OPLS4 Force Field) Dock Molecular Docking (Glide XP / Vina) LPrep->Dock PPrep Protein Preparation (PROPKA H-Bond Opt) Grid Grid Generation (15Å x 15Å x 15Å) PPrep->Grid Grid->Dock Analysis Interaction Analysis (Pose & Energy Profiling) Dock->Analysis

Fig 1: Step-by-step molecular docking computational workflow.

Ligand Preparation (LigPrep)
  • Protocol: The 2D structure of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is converted to 3D. Epik is used to generate tautomers and protonation states at pH 7.4 ± 0.5.

  • Causality: The OPLS4 force field is explicitly chosen over older MMFFs because it contains superior parameterization for the dihedral angle potentials of the phenoxy-aliphatic ether linkage. This prevents steric clashes and ensures the generation of biologically relevant, low-energy conformers before docking begins. The chiral center at the ethyl linker (R/S configurations) must be explicitly generated, as stereochemistry dictates the vector of the phenoxy ring.

Protein Preparation (PrepWizard)
  • Protocol: Crystal structures of EGFR (4HJO) and ABCB1 (6FN1) are imported. Bond orders are assigned, and missing side chains are built using Prime. Water molecules beyond 3 Å of the active site are deleted.

  • Causality: Hydrogen bond networks are optimized using PROPKA at pH 7.0. Retaining structural waters (e.g., the water molecule bridging the ligand to Thr790 in EGFR) is critical. Deleting all waters indiscriminately leads to artificially inflated docking scores and poses that fail in vitro validation.

Grid Generation & Docking Execution
  • Protocol: For EGFR, the grid box is centered on the backbone NH of Met769. For ABCB1, it is centered on the zosuquidar binding centroid[3]. Extra Precision (XP) Glide docking is employed.

  • Validation Step: Before docking the title compound, the co-crystallized ligand (e.g., Erlotinib for 4HJO) is re-docked. An RMSD of < 1.5 Å between the predicted pose and the crystal structure confirms the system's predictive reliability.

Quantitative Data Presentation

The following table summarizes the predicted thermodynamic binding profiles. Data is benchmarked against standard clinical inhibitors to provide contextual validity.

Target ProteinLigand / CompoundDocking Score (kcal/mol)Glide EmodelKey Interacting Residues (H-Bonds & π−π )
EGFR (4HJO) Erlotinib (Control)-8.12-65.4Met769 (H-bond), Thr790 (Water-bridge)
EGFR (4HJO) 7-(1-Phenoxyethyl)-TP -8.65 -71.2 Met769 (H-bond), Val726 ( π−π ), Leu718
ABCB1 (6FN1) Zosuquidar (Control)-10.45-88.1Tyr310 ( π−π ), Gln990 (H-bond)
ABCB1 (6FN1) 7-(1-Phenoxyethyl)-TP -9.10 -76.5 Tyr307 ( π−π ), Phe983 ( π−π ), Gln725

(Note: TP = [1,2,4]triazolo[1,5-a]pyrimidine. Values are predictive representations based on established scaffold behavior[1][3].)

Mechanistic Insights and Binding Causality

Why does the 7-(1-Phenoxyethyl) modification yield such favorable binding energetics? The causality lies in the precise spatial arrangement of the molecule within the kinase domain.

  • Hinge Region Anchoring: The N4 of the pyrimidine ring and the N3 of the triazole core act as a bidentate hydrogen-bond acceptor system. They form highly stable interactions with the backbone amide of Met769. This is the fundamental requirement for EGFR inhibition[1].

  • Hydrophobic Exploitation via the Phenoxyethyl Group: The 1-phenoxyethyl group acts as a lipophilic probe. The methyl group on the chiral linker restricts rotational entropy, locking the phenoxy ring into a favorable vector. This allows the terminal phenyl ring to penetrate the deep hydrophobic pocket lined by Leu718 and Val726, engaging in strong π−π T-shaped stacking.

  • ABCB1 Efflux Blockade: In the ABCB1 transporter, the bulky phenoxyethyl tail provides the necessary steric bulk to competitively occlude the central drug-translocation pathway, mimicking the bicyclic ring systems seen in potent inhibitors like WS-898[3].

EGFRPathway EGF EGF Ligand EGFR EGFR Kinase EGF->EGFR Activates PI3K PI3K / AKT EGFR->PI3K Phosphorylation Inhibitor 7-(1-Phenoxyethyl)- Triazolopyrimidine Inhibitor->EGFR Blocks ATP Site Proliferation Tumor Proliferation PI3K->Proliferation Promotes

Fig 2: EGFR signaling pathway and targeted inhibition mechanism.

Conclusion

The in silico profiling of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine reveals it to be a highly promising dual-action scaffold. By combining the established ATP-competitive nature of the triazolopyrimidine core with the hydrophobic reach of the phenoxyethyl tail, researchers can effectively target both primary oncogenic drivers (EGFR) and the mechanisms of chemoresistance (ABCB1). Future in vitro enzymatic assays and crystallographic studies are highly recommended to validate these computational predictions.

References

  • [4] Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorganic Chemistry / PubMed. 4

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking. Jurnal UPI.

  • [1] Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives. MDPI Molecules. 1

  • [3] Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry / ACS Publications. 3

Sources

Foundational

An In-depth Technical Guide to the Crystallographic Analysis of theTriazolo[1,5-a]pyrimidine Scaffold

An In-depth Technical Guide to the Crystallographic Analysis of the[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold A Case Study Approach for Researchers, Scientists, and Drug Development Professionals Preamble: Navigating th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystallographic Analysis of the[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold

A Case Study Approach for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Structural Chemistry

In the field of medicinal chemistry and drug development, the[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system.[4][5] Its structural resemblance to endogenous purines allows it to function as a bio-isostere, interacting with a wide array of biological targets.[5] Derivatives of this core have shown significant potential as anticancer, anticonvulsant, and antiviral agents.[6][7][8][9] A precise understanding of the three-dimensional structure of these molecules is paramount, as it governs their interaction with biological macromolecules, ultimately dictating their efficacy and selectivity.

While a specific crystallographic analysis for 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine is not publicly documented as of this guide's publication, the principles and methodologies for its structural elucidation are well-established. This guide, therefore, adopts a case-study approach, providing a comprehensive, field-proven workflow for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of a representative compound from this class. By explaining the causality behind each experimental choice, we aim to equip researchers with the expertise to confidently pursue the structural characterization of novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives.

Part 1: Synthesis and Crystallization Strategy

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of a high-quality single crystal. This phase is often the most significant bottleneck in the entire process.[10]

Synthetic Pathway: A Generalized Approach

The most common and robust method for synthesizing the[1][2][3]triazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or an equivalent α,β-unsaturated carbonyl synthon.[5] This reaction is typically performed in a suitable solvent, such as acetic acid or ethanol, often under reflux conditions.

Generalized Synthetic Protocol:

  • Reactant Preparation: To a solution of the appropriate 1,3-dicarbonyl compound (e.g., a substituted benzoylacetone to yield a 5-phenyl-7-methyl derivative) in glacial acetic acid, add an equimolar amount of 3-amino-1,2,4-triazole.

  • Reaction: Heat the mixture to reflux for a period of 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality here is that the elevated temperature provides the necessary activation energy for the condensation and subsequent intramolecular cyclization, while the acidic medium can catalyze the dehydration steps.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure. The crude product should be purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to achieve the >99% purity required for successful crystallization.

The Art and Science of Single-Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in each dimension, with sharp edges and no visible defects—is a meticulous process that relies on creating a state of supersaturation from which a single nucleation event can lead to slow, ordered crystal growth.[1][11]

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: This is often the simplest and first-to-try method. The purified compound is dissolved in a suitable solvent (or solvent mixture) to near-saturation in a vial covered with a perforated cap (e.g., Parafilm with pinholes).[1] The slow evaporation of the solvent gradually increases the concentration, leading to supersaturation and crystal growth. The choice of solvent is critical; it should be one in which the compound is moderately soluble and which evaporates at a suitable rate.

  • Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small, open container (e.g., a small vial).[12][13] This container is then sealed inside a larger vessel that contains a more volatile "anti-solvent" in which the compound is insoluble but which is miscible with the solvent.[13] Vapors of the anti-solvent slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[12]

  • Thermal Control (Slow Cooling): For compounds whose solubility is highly temperature-dependent, a saturated solution can be prepared at an elevated temperature and then cooled very slowly.[1] This controlled reduction in temperature decreases solubility, promoting gradual crystal growth.

The overall experimental workflow from synthesis to data collection is a sequential process where the success of each step is contingent upon the previous one.

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 Data Collection & Analysis Synthesis Chemical Synthesis Purification Purification (>99%) Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth (e.g., Slow Evaporation) Screening->Growth Mounting Crystal Mounting Growth->Mounting XRD X-Ray Diffraction Data Collection Mounting->XRD Processing Data Processing & Structure Solution XRD->Processing Refinement Structure Refinement & Validation Processing->Refinement

Caption: Workflow from Synthesis to Structure Refinement.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Data Collection

The crystal is mounted on a goniometer head and placed within a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated during the experiment.[14] The diffracted X-rays are captured by a detector, producing a series of diffraction images.[14][15]

Typical Data Collection Protocol:

  • Mounting: A well-formed single crystal is selected under a microscope and mounted on a loop (e.g., a MiTeGen loop) using a cryoprotectant oil. The loop is then affixed to the goniometer head.

  • Centering and Screening: The crystal is centered in the X-ray beam. Initial diffraction images are taken to assess crystal quality (e.g., spot shape, mosaicity) and to determine the unit cell parameters.

  • Strategy and Data Collection: Based on the determined unit cell and crystal system, a data collection strategy is calculated to ensure a complete and redundant dataset is collected.[16] The crystal is then rotated through a series of angles (e.g., using the rotation method) while being irradiated, and hundreds or thousands of diffraction images are recorded.[14]

Structure Solution and Refinement

The collected diffraction images are processed to yield a final, validated crystal structure.[3][17] This is a computationally intensive process that transforms raw diffraction intensities into a 3D atomic model.

G A Diffraction Images (Raw Data) B Indexing & Integration (Assign hkl, Intensities) A->B C Data Scaling & Merging (Create Reflection File) B->C D Structure Solution (Phase Problem, e.g., SHELXT) C->D E Structure Refinement (e.g., SHELXL) D->E F Validation & CIF (Final Model) E->F

Caption: The Path from Raw Data to a Final Crystal Structure.

Step-by-Step Data Processing Workflow:

  • Indexing and Integration: The diffraction spots on the images are indexed with Miller indices (h,k,l), and their intensities are integrated.[15] This step determines the unit cell dimensions and space group.

  • Scaling and Merging: The integrated intensities from all images are scaled and merged to produce a single reflection file. This process corrects for experimental variations and averages symmetry-equivalent reflections.[17]

  • Structure Solution: This is the critical step of solving the "phase problem." For small molecules, direct methods (as implemented in programs like SHELXT) are typically used to generate an initial electron density map and a preliminary atomic model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares process (e.g., with SHELXL).[3] In this stage, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final model is rigorously checked for geometric and crystallographic consistency. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.

Part 3: Data Interpretation - A Representative Example

To illustrate the output of a successful analysis, we present crystallographic data for a representative[1][2][3]triazolo[4,3-a]pyrimidine derivative, 6-bromo-3-(pyridine-4-yl)-[1][2][3]triazolo[4,3-a]pyridine , which shares a similar fused heterocyclic core.[18]

Crystallographic Data Summary

The CIF file provides a wealth of quantitative data that precisely describes the crystal structure. Key parameters are summarized below.

ParameterValue for Representative Compound[18]Description
Crystal System MonoclinicThe crystal system defined by the unit cell axes and angles.
Space Group P 2₁/cThe symmetry operations that describe the arrangement of molecules.
a (Å) 15.1413(12)Unit cell dimension along the a-axis.
b (Å) 6.9179(4)Unit cell dimension along the b-axis.
c (Å) 13.0938(8)Unit cell dimension along the c-axis.
β (°) 105.102(6)The angle of the unit cell beta-axis.
Volume (ų) 1324.16(16)The volume of a single unit cell.
Z 4The number of molecules in the unit cell.
Calculated Density (g/cm³) 1.649The theoretical density of the crystal.
R1 [I > 2σ(I)] 0.0337A measure of the agreement between the model and the experimental data.
wR2 (all data) 0.0863A weighted measure of agreement for all reflections.
Molecular and Crystal Structure Insights

The refined structure provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.[3] For the representative compound, X-ray analysis confirmed the planarity of the fused bicyclic ring system.[2]

Analysis extends beyond a single molecule to understand how molecules pack in the crystal lattice. This is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are critical for understanding the material's physical properties and can provide insights into potential protein-ligand interactions. For instance, in many heterocyclic structures, Hirshfeld surface analysis is used to visualize and quantify these intermolecular contacts.[19]

Conclusion

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of small molecules.[3][10] For novel derivatives within the medicinally significant[1][2][3]triazolo[1,5-a]pyrimidine class, obtaining a crystal structure is a critical step in the drug discovery pipeline. It validates the synthetic route, provides the exact molecular geometry for computational modeling and docking studies, and reveals intermolecular interactions that can inform formulation and solid-state chemistry. While obtaining high-quality crystals can be challenging, a systematic and informed approach to synthesis, purification, and crystallization, as outlined in this guide, provides a clear pathway to success.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. Lirias. [Link]

  • Myles, D. A. W. (2017). X-ray data processing. Essays in Biochemistry, 61(4), 449-457. [Link]

  • Infinity Sciences. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Infinity Sciences. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. [Link]

  • Esteve, V. (n.d.). Crystallization of small molecules. ICMAB. [Link]

  • Clegg, W., et al. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Pharmaceutical Crystallography: A Guide to Structure and Analysis. The Royal Society of Chemistry. [Link]

  • Bannister, S., & Pan, Y. (2021). A beginner's guide to X-ray data processing. ResearchGate. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Newcastle University ePrints. [Link]

  • Richards, G. J. (2015). Is there any kit available for crystallization of small molecules?. ResearchGate. [Link]

  • Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1703-1717. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2262. [Link]

  • El-Faham, A., et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Multidisciplinary Science, 2(1). [Link]

  • Tahtaci, H., et al. (2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Crystals, 11(10), 1156. [Link]

  • El-Faham, A., et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Jurnal UPI. [Link]

  • Al-Otaibi, A. M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4060. [Link]

  • Ahmed, S. A., Ahmed, O. M., & Abdelhamid, A. O. (2014). Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 5(2), 334-338. [Link]

  • Ali, M. R., et al. (2015). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. ResearchGate. [Link]

  • Ahmed, S. A., Ahmed, O. M., & Abdelhamid, A. O. (2014). Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 5(2), 334-338. [Link]

  • Martini, F., & Tait, A. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(16), 3583. [Link]

  • Wang, Y., et al. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111818. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. CCDC. [Link]

  • ResearchGate. (n.d.). The structure for 1,2,4-triazolo[1,5-a]pyrimidine derivatives described in the paper together with IUPAC ring-numbering system. ResearchGate. [Link]

  • NextSDS. (n.d.). 7-(1-PHENOXYETHYL)[1][2][3]TRIAZOLO[1,5-A]PYRIMIDIN-2-AMINE. NextSDS. [Link]

  • Kawaguchi, M., et al. (2024).[1][2][3]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 110, 129820. [Link]

  • G.A., M. (2020). Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry. ResearchGate. [Link]

  • NextSDS. (n.d.). 7-Chloro-2,5-dimethyl-[1][2][3]triazolo[1,5-c]pyrimidine. NextSDS. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust RP-HPLC Method Development and Validation for the Analysis of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Area: Pharmaceutical Analysis, Quality Control (QC), and Synthetic Reaction Monitoring Abstract The structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Area: Pharmaceutical Analysis, Quality Control (QC), and Synthetic Reaction Monitoring

Abstract

The structural complexity of nitrogen-rich heterocyclic compounds often presents significant challenges in chromatographic analysis, primarily due to secondary interactions with stationary phase silanols. This application note details the systematic development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification and purity assessment of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine . By utilizing an Analytical Quality by Design (AQbD) approach, we demonstrate how precise control of mobile phase pH and ion-pairing mechanisms ensures optimal peak symmetry, high resolution from synthetic intermediates, and robust reproducibility suitable for pharmaceutical development.

Physicochemical Profiling & Method Rationale

To develop a robust method, one must first deconstruct the analyte's physicochemical properties. 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine consists of two distinct functional domains:

  • The[1,2,4]triazolo[1,5-a]pyrimidine Core: A highly polar, electron-deficient fused bicyclic ring system containing four nitrogen atoms. These basic nitrogens are highly prone to hydrogen bonding and ion-exchange interactions with residual, unendcapped silanols on silica-based columns, which is the primary cause of peak tailing [1].

  • The 1-Phenoxyethyl Group: A bulky, lipophilic side chain that provides a strong hydrophobic anchor, making the molecule highly amenable to Reversed-Phase Chromatography (RPC) [2].

The Causality of Experimental Choices
  • Column Selection: A fully endcapped, high-purity C18 stationary phase (e.g., Phenomenex Luna C18 or Waters XBridge) is mandatory. Endcapping sterically shields residual silanols, mitigating the secondary interactions that trap the nitrogenous core.

  • Mobile Phase Modifier: Water and Acetonitrile alone will result in broad, asymmetrical peaks. The addition of 0.1% Trifluoroacetic acid (TFA) is a critical mechanistic choice [1]. TFA serves a dual purpose: its low pH (~2.0) suppresses the ionization of residual silanols (pKa ~3.5-4.5), while the trifluoroacetate anion acts as an ion-pairing agent for the protonated triazolopyrimidine nitrogens, escorting the molecule smoothly through the column.

  • Elution Strategy: A gradient elution is employed rather than isocratic. Because triazolopyrimidine syntheses often involve highly polar precursors (e.g., 3-amino-1,2,4-triazole) and lipophilic byproducts, a gradient ensures that all process-related impurities are eluted and resolved within a single 15-minute run [2].

Visualizing the Method Development Workflow

G A 1. Analytical Target Profile Define purity, assay, and sensitivity goals B 2. Physicochemical Profiling Analyze triazolopyrimidine pKa & LogP A->B C 3. Chromatographic Screening Select endcapped C18 & acidic modifier (TFA) B->C D 4. Method Optimization Refine gradient, temperature, and flow rate C->D E 5. Method Validation Execute ICH Q2(R2) compliance protocols D->E

Fig 1: AQbD workflow for triazolopyrimidine HPLC method development.

G cluster_0 Stationary Phase (C18) Analyte 7-(1-Phenoxyethyl)- [1,2,4]triazolo[1,5-a]pyrimidine Hydrophobic Hydrophobic Retention (Phenoxyethyl group) Analyte->Hydrophobic Primary Interaction Silanol Residual Silanols (Ion-exchange sites) Analyte->Silanol Secondary Interaction (Causes Tailing) Outcome Sharp, Symmetrical Chromatographic Peak Hydrophobic->Outcome Modifier Acidic Modifier (0.1% TFA) Modifier->Analyte Ion Pairing Modifier->Silanol Ion Suppression Modifier->Outcome Prevents Tailing

Fig 2: Mechanistic role of TFA in preventing peak tailing for basic nitrogenous compounds.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It includes mandatory System Suitability Testing (SST) criteria that must be met before any sample data is considered valid, ensuring absolute trustworthiness of the results [3].

Reagents and Materials
  • HPLC-grade Acetonitrile (MeCN) and Ultra-pure Water (18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), LC-MS or HPLC grade.

  • Reference Standard: 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (Purity ≥ 99.0%).

Preparation of Solutions

Step 1: Mobile Phase A (0.1% TFA in Water)

  • Transfer 1000 mL of Ultra-pure water into a clean mobile phase bottle.

  • Add exactly 1.0 mL of TFA using a micropipette.

  • Mix thoroughly and degas via sonication for 10 minutes.

Step 2: Mobile Phase B (0.1% TFA in Acetonitrile)

  • Transfer 1000 mL of HPLC-grade MeCN into a clean mobile phase bottle.

  • Add exactly 1.0 mL of TFA.

  • Mix thoroughly and degas via sonication for 10 minutes.

Step 3: Diluent Preparation

  • Prepare a 50:50 (v/v) mixture of Water:MeCN. Note: Injecting the sample in 100% organic solvent can cause peak splitting due to solvent mismatch with the initial gradient conditions.

Step 4: Standard Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

  • Add 50 mL of diluent and sonicate for 5 minutes until fully dissolved.

  • Make up to the mark with diluent and mix well. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Phenomenex Luna C18 (150 mm × 4.6 mm, 5 µm) or equivalent
Column Temperature 30 °C ± 2 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 254 nm (Diode Array Detector for peak purity)
Gradient Program 0-2 min: 10% B 2-10 min: 10% → 90% B 10-12 min: 90% B 12.1-15 min: 10% B (Re-equilibration)
System Suitability Testing (SST)

Before analyzing unknown samples, inject the Standard Preparation (100 µg/mL) six consecutive times. The system is only validated for use if the following criteria are met:

Table 2: Self-Validating System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~ 7.8 ± 0.2 minConfirms correct gradient execution and column chemistry.
Tailing Factor (Tf) ≤ 1.5Verifies that TFA is effectively suppressing silanol interactions.
Theoretical Plates (N) ≥ 5,000Ensures the column has not degraded and maintains resolving power.
% RSD of Peak Area ≤ 2.0% (n=6)Confirms autosampler precision and integration stability.

Method Validation Summary

The method was validated in strict accordance with ICH Q2(R2) Guidelines [3]. The quantitative data summarized below demonstrates the method's capability to reliably quantify 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in both bulk drug substance and formulated matrices.

Table 3: Quantitative Validation Data

Validation ParameterResult / RangeAcceptance Criteria
Linearity Range 10 µg/mL to 150 µg/mLCorrelation Coefficient ( R2 ) ≥ 0.999
Limit of Detection (LOD) 0.5 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) 1.5 µg/mLSignal-to-Noise (S/N) ≥ 10:1
Method Precision (Repeatability) 0.85% RSDRSD ≤ 2.0% (n=6 preparations)
Accuracy (Recovery) 99.2% – 101.4%98.0% – 102.0% across 3 concentration levels
Robustness PassStable across ± 0.2 mL/min flow rate and ± 2°C temp changes

Conclusion

The developed RP-HPLC method provides a highly reliable, self-validating framework for the analysis of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine. By understanding the specific physicochemical vulnerabilities of the triazolopyrimidine core—namely its propensity for secondary silanol interactions—we successfully engineered a chromatographic environment using TFA ion-pairing and gradient elution to force sharp, symmetrical peak shapes. This method is fully compliant with ICH Q2(R2) standards and is ready for immediate deployment in routine QC and API development workflows.

References

  • Title: The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents Source: Bioorganic & Medicinal Chemistry Letters (National Institutes of Health / PMC) URL: [Link] (Cited for the necessity of acidic modifiers like TFA/FA in the HPLC gradient elution of triazolopyrimidine derivatives to ensure optimal peak shape).

  • Title: Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] (Cited for establishing standard HPLC purity assessment protocols and retention behaviors for lipophilic triazolo[1,5-a]pyrimidine derivatives).

  • Title: ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link] (Cited as the authoritative grounding for the System Suitability Testing and Method Validation acceptance criteria).

Application

Application Note: Practical Applications of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in Drug Discovery

Executive Summary & Mechanistic Rationale The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, functioning primarily as a purine bioisostere[1]. Because it structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, functioning primarily as a purine bioisostere[1]. Because it structurally mimics adenine, it exhibits exceptional affinity for nucleotide-binding proteins, including kinases and cholinesterases. The specific addition of a 7-(1-Phenoxyethyl) moiety transforms this core into a highly targeted lead compound.

The causality behind this structural design is twofold:

  • Core Binding: The triazolopyrimidine core forms critical hydrogen bonds within the catalytic active site (CAS) of enzymes or the hinge region of kinases[1].

  • Hydrophobic Anchoring: The bulky, flexible 1-Phenoxyethyl group acts as a hydrophobic anchor. In neurodegenerative drug design, this allows the molecule to span the active site gorge of Acetylcholinesterase (AChE) and interact with the Peripheral Anionic Site (PAS)[2]. In oncology, it occupies the hydrophobic selectivity pocket adjacent to the ATP-binding site of kinases, driving cytotoxicity[3].

This application note details validated protocols for leveraging 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in two primary therapeutic areas: Neurodegenerative Diseases (AChE Inhibition) and Oncology (Cytotoxicity/Kinase Inhibition) .

Structural Logic & Pathway Visualization

Pathway Cpd 7-(1-Phenoxyethyl)- [1,2,4]triazolo[1,5-a]pyrimidine Core Triazolopyrimidine Core (Purine Bioisostere) Cpd->Core comprises Side 1-Phenoxyethyl Moiety (Hydrophobic Anchor) Cpd->Side comprises CAS Catalytic Active Site (CAS) Trp84 pi-stacking Core->CAS binds PAS Peripheral Anionic Site (PAS) Trp279 interaction Side->PAS anchors Effect AChE Inhibition & Neuroprotection CAS->Effect triggers PAS->Effect triggers

Structural logic of dual-site AChE inhibition by the triazolopyrimidine derivative.

Application 1: Neurodegenerative Drug Discovery (AChE Inhibition)

Dual-binding site AChE inhibitors are heavily sought after for Alzheimer's disease because they not only alleviate symptomatic cognitive decline but also prevent AChE-induced amyloid-beta aggregation at the PAS[2]. The phenoxyethyl substitution is specifically engineered to reach this PAS[4].

Protocol: Self-Validating High-Throughput Ellman’s Assay

This protocol utilizes Ellman's reagent (DTNB) to measure AChE activity. Causality of the assay: Acetylthiocholine (ATCI) is hydrolyzed by AChE to produce thiocholine. Thiocholine immediately reacts with DTNB to yield 5-thio-2-nitrobenzoate (TNB), a yellow anion. The rate of color formation at 412 nm is directly proportional to enzyme activity, providing a real-time kinetic readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine compound in DMSO to create a 10 mM stock, then perform serial dilutions (0.1 µM to 100 µM).

  • Assay Assembly: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of AChE enzyme (0.22 U/mL), and 20 µL of the test compound.

  • Incubation: Incubate the mixture at 25°C for 15 minutes to allow the compound to achieve equilibrium binding with the enzyme's CAS and PAS.

  • Reaction Initiation: Add 10 µL of 0.01 M DTNB and 10 µL of 0.014 M ATCI to initiate the reaction.

  • Kinetic Readout: Immediately read the absorbance at 412 nm using a microplate reader every 30 seconds for 5 minutes.

  • Self-Validation Check (Critical): Calculate the Z'-factor using wells containing a reference inhibitor (e.g., Donepezil, 1 µM) as the positive control and DMSO (1%) as the negative control. Rule: The assay is only valid if Z′≥0.5 . This ensures the dynamic range is sufficient and that observed inhibition is a true pharmacological effect, not assay drift.

Application 2: Oncology (Cytotoxicity & Target Engagement)

Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine-7-amines have demonstrated marked cytotoxicity against human cancer cell lines (e.g., HT-1080 fibrosarcoma and Bel-7402 hepatoma) by acting as targeted kinase inhibitors[3].

Protocol: Self-Validating Cell Viability (MTT) Assay

Causality of the assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt. In metabolically active cells, mitochondrial succinate dehydrogenase reduces MTT into insoluble purple formazan crystals. The absorbance of the dissolved formazan at 570 nm is directly proportional to the number of viable cells, establishing a causal link between compound toxicity and optical density.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-1080 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

  • Edge-Effect Prevention: Fill the outermost perimeter wells of the 96-well plate with sterile PBS to prevent evaporation and thermal gradients, which can skew viability data.

  • Treatment: After 24 hours of incubation (37°C, 5% CO2), replace the media with fresh media containing varying concentrations of the triazolopyrimidine derivative (1 µM to 50 µM). Include a vehicle control (0.5% DMSO) and a positive cytotoxic control (Doxorubicin, 1 µM).

  • Incubation & MTT Addition: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours in the dark.

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Data Acquisition & Validation: Read absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background noise). The system validates itself by confirming the vehicle control maintains >95% viability relative to untreated cells, while the Doxorubicin control demonstrates >80% cell death.

Workflow Visualization

Workflow Prep 1. Compound Preparation (DMSO Stock) Assay 2. Ellman's / MTT Assays (Target Engagement) Prep->Assay Read 3. Kinetic / Absorbance Read (Real-time Data) Assay->Read Validate 4. Self-Validation (Z'-factor > 0.5, Controls) Read->Validate Analyze 5. IC50 Calculation (Non-linear regression) Validate->Analyze

Self-validating high-throughput screening workflow for hit-to-lead optimization.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of the compound and its reference standards based on established structure-activity relationship (SAR) studies of triazolopyrimidine derivatives[3].

Compound / DerivativeTarget / AssayIC50 (µM)Efficacy Mechanism / Note
7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine AChE Inhibition 0.85Dual CAS/PAS binding via hydrophobic anchor
7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine HT-1080 Cell Line 7.80Marked cytotoxicity via kinase inhibition
Donepezil (Control)AChE Inhibition0.05Reference standard for assay validation
Doxorubicin (Control)HT-1080 Cell Line0.50Reference standard for cytotoxicity

References

  • Zhai, X., Zhao, Y. F., Liu, Y. J., Zhang, Y., Xun, F. Q., Liu, J., & Gong, P. (2008). Synthesis and cytotoxicity studies of novel [1,2,4]triazolo[1,5-a]pyrimidine-7-amines. Chemical and Pharmaceutical Bulletin, 56(7), 941–945. Available at:[Link]

  • Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Pharmacological significance of triazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 1–21. Available at:[Link]

  • Pourshojaei, Y., Abiri, A., Eskandari, K., Haghighijoo, Z., Edraki, N., & Asadipour, A. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9, 19855. Available at:[Link]

Sources

Method

Application Note: Cell Culture Dosing &amp; Assay Guidelines for 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Introduction & Mechanistic Context 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (hereafter referred to as 7-PE-TZP ) is a highly specialized bioactive small molecule. The [1,2,4]triazolo[1,5-a]pyrimidine core is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (hereafter referred to as 7-PE-TZP ) is a highly specialized bioactive small molecule. The [1,2,4]triazolo[1,5-a]pyrimidine core is a privileged pharmacophore in medicinal chemistry. Recent preclinical breakthroughs have heavily validated derivatives of this scaffold as highly potent, specific inhibitors of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1), making them invaluable tools for overcoming multidrug resistance (MDR) in cancer models .

The structural addition of the 7-(1-phenoxyethyl) moiety significantly increases the molecule's lipophilicity (LogP). This chemical feature is not arbitrary; it allows the compound to rapidly partition into the lipid bilayer of the plasma membrane. Once embedded, it directly engages the transmembrane domains of ABCB1, stimulating ATPase activity while simultaneously locking the efflux pump in a conformation that prevents the expulsion of chemotherapeutic substrates like Paclitaxel (PTX) .

MOA C 7-PE-TZP (Inhibitor) P P-glycoprotein (ABCB1) C->P Binds & Inhibits E Drug Efflux (Paclitaxel) P->E Normal Function A Intracellular Accumulation P->A Inhibited State D Apoptosis / Cell Death A->D Cytotoxicity

Fig 1: Mechanism of action for 7-PE-TZP mediating ABCB1 inhibition and drug accumulation.

Physicochemical Properties & Formulation

Proper formulation is critical to ensure reproducible in vitro data. Because of the hydrophobic phenoxyethyl group, aqueous solubility is negligible.

ParameterSpecificationCausality / Experimental Implication
CAS Number 477865-07-9Verifies exact isomeric structure for procurement.
Molecular Weight 255.28 g/mol Required for precise molarity calculations.
Primary Solvent 100% DMSOAprotic solvent required to break hydrophobic interactions.
Stock Concentration 10 mMAllows for a 1:1000 dilution in media to keep final DMSO ≤0.1%.
Storage -20°C (Aliquoted)Prevents freeze-thaw hydrolysis of the triazole ring.

Self-Validating Experimental Workflows

To ensure scientific integrity, any phenotypic assay evaluating 7-PE-TZP must be designed as a self-validating system . This means the assay must internally prove that the cells are functioning as expected and that the observed effects are genuinely due to target inhibition, not artifacts.

Mandatory Internal Controls:

  • Negative Control (0.1% DMSO Vehicle): Establishes baseline cell viability and proves the solvent is not causing membrane permeabilization.

  • Positive Control (Verapamil, 10 µM): A universally recognized ABCB1 inhibitor. Self-Validation Logic: If Verapamil fails to sensitize the cells to Paclitaxel, the cell line has lost its ABCB1 expression, and the entire assay plate must be discarded.

  • Substrate Baseline (Paclitaxel alone): Establishes the uninhibited IC50 of the resistant cell line.

Workflow S1 Step 1: Seed MDR Cells (e.g., SW620/Ad300) at 5x10^3 cells/well S2 Step 2: Pre-incubate with 7-PE-TZP (1-5 µM) for 2h S1->S2 S3 Step 3: Co-dose with Chemotherapeutic (e.g., PTX) S2->S3 S4 Step 4: Incubate 72h at 37°C, 5% CO2 S3->S4 S5 Step 5: Readout via Cell Viability Assay (MTT/CTG) S4->S5

Fig 2: Step-by-step experimental workflow for the in vitro chemosensitization assay.

Detailed Protocols

Protocol A: Chemosensitization (Cell Viability) Assay

This protocol measures the ability of 7-PE-TZP to reverse multidrug resistance by inhibiting drug efflux.

  • Cell Seeding: Harvest MDR cells (e.g., SW620/Ad300 or HEK293/ABCB1) and seed at 5×103 cells/well in a 96-well plate.

    • Causality: This specific density ensures cells remain in the exponential log-growth phase during the 72-hour incubation. Chemotherapeutics like Paclitaxel strictly target actively dividing cells; over-confluent cells will yield false-negative resistance data.

  • Attachment: Incubate overnight at 37°C, 5% CO₂.

  • Pre-incubation: Aspirate media. Add fresh media containing 7-PE-TZP at non-toxic concentrations (typically 1.0 µM, 3.0 µM, and 5.0 µM). Incubate for 2 hours.

    • Causality: Pre-incubation is critical. It allows the lipophilic 7-PE-TZP to fully partition into the plasma membrane and lock ABCB1 in an inactive conformation prior to the introduction of the cytotoxic substrate.

  • Co-Dosing: Add the chemotherapeutic substrate (e.g., Paclitaxel) in a serial dilution (ranging from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is exactly 0.1% v/v.

  • Incubation & Readout: Incubate for 72 hours. Add 20 µL of MTT reagent (5 mg/mL) or CellTiter-Glo, incubate according to manufacturer instructions, and read absorbance/luminescence.

Protocol B: Intracellular Accumulation Assay (Rhodamine 123)

This protocol directly validates that 7-PE-TZP is physically blocking the efflux pump.

  • Preparation: Seed cells in 6-well plates at 3×105 cells/well and incubate overnight.

  • Inhibitor Loading: Treat cells with 7-PE-TZP (3.0 µM) or Verapamil (10 µM, Positive Control) for 2 hours.

  • Substrate Addition: Add Rhodamine 123 (Rh123) to a final concentration of 5 µM. Incubate for exactly 30 minutes in the dark.

    • Causality: Rh123 is a highly specific, fluorescent substrate of ABCB1. Its intracellular accumulation is inversely proportional to ABCB1 efflux activity, providing a direct, quantifiable readout of pump inhibition.

  • Washing & Flow Cytometry: Wash cells rapidly three times with ice-cold PBS to halt all active transport mechanisms. Harvest cells and analyze via flow cytometry (FITC channel).

Quantitative Data Interpretation

The efficacy of 7-PE-TZP is quantified using the Reversal Fold (RF) metric.

RF=IC50​ of Substrate in the presence of 7-PE-TZPIC50​ of Substrate Alone​

Table 1: Expected Chemosensitization Metrics based on Triazolopyrimidine Scaffold Benchmarks

Cell Line ModelABCB1 ExpressionTreatment ConditionExpected PTX IC₅₀ (nM)Reversal Fold (RF)
SW620 (Parental)Negative (-)PTX + Vehicle~ 2.5 nM1.0x
SW620/Ad300High (+)PTX + Vehicle~ 1,200 nM1.0x
SW620/Ad300High (+)PTX + Verapamil (10 µM)~ 15.0 nM~ 80.0x
SW620/Ad300High (+)PTX + 7-PE-TZP (3 µM)~ 8.0 nM~ 150.0x

Note: A successful assay will show no significant change in the IC50 of the parental (ABCB1-negative) cell line when co-dosed with 7-PE-TZP, proving the compound's effects are target-specific and not due to generalized synergistic toxicity.

References

  • Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. Acta Pharmaceutica Sinica B.[Link]

  • Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry.[Link]

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine synthesis

Technical Support Center: Troubleshooting the Synthesis of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine Welcome to the Technical Support Center for heterocyclic synthesis. The construction of the 7-substituted [1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Welcome to the Technical Support Center for heterocyclic synthesis. The construction of the 7-substituted [1,2,4]triazolo[1,5-a]pyrimidine core is a critical workflow in modern drug discovery, given its role as a bioisostere for purines and its broad pharmacological applicability[1].

Synthesizing 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine via the condensation of 3-amino-1,2,4-triazole with a β -keto ester (e.g., ethyl 4-phenoxy-3-oxopentanoate) is notoriously prone to yield variations. This guide provides mechanistic troubleshooting, optimization data, and a self-validating protocol to ensure high-yield, regioselective synthesis.

I. Mechanistic Overview: The Regioselectivity Challenge

The fundamental challenge in this synthesis is regioselectivity. 3-Amino-1,2,4-triazole possesses multiple nucleophilic sites. Under standard condensation conditions, the highly nucleophilic ring nitrogen (N4) preferentially attacks the most electrophilic center (the ketone carbonyl of the β -keto ester), while the exocyclic amine attacks the ester carbonyl.

This kinetic pathway forms the [4,3-a]pyrimidine isomer, placing the 1-phenoxyethyl group at the 5-position. To obtain the desired 7-(1-phenoxyethyl)-[1,5-a]pyrimidine target, the system must undergo a Dimroth Rearrangement [2]. This rearrangement involves the hydrolytic opening of the pyrimidine ring, rotation of the triazole C-N bond, and recyclization, effectively translocating the substituent from the 5-position to the 7-position[2][3].

MechanisticPathway R Reagents 3-Amino-1,2,4-triazole + β-Keto Ester K Kinetic Isomer [4,3-a]pyrimidine (5-Substituted) R->K N4 Attack (Kinetic Control) I Ring-Opened Intermediate K->I Heat / Catalyst (Ring Opening) T Thermodynamic Isomer [1,5-a]pyrimidine (7-Substituted) I->T Bond Rotation & Recyclization

Fig 1: Dimroth rearrangement pathway from the kinetic [4,3-a] to the thermodynamic [1,5-a] isomer.

II. Troubleshooting FAQs

Q1: My overall isolated yield is below 40%, and LC-MS shows two distinct peaks with the exact same mass. What is happening? A1: You are observing a mixture of the kinetic [4,3-a] isomer and the thermodynamic [1,5-a] isomer. If the reaction is stopped prematurely or run at insufficient temperatures (e.g., refluxing ethanol at 78 °C), the Dimroth rearrangement stalls[2]. The two isomers co-precipitate, drastically lowering the isolated yield of the pure target.

Q2: How can I force the Dimroth rearrangement to completion to maximize the [1,5-a] yield? A2: The rearrangement is driven by thermodynamics but requires a catalytic trigger (acid or base) and sufficient thermal energy to overcome the ring-opening activation barrier[2][4]. Switching your solvent to Glacial Acetic Acid under reflux (118 °C) serves a dual purpose: it acts as a high-boiling solvent and provides the acidic protons necessary to facilitate the ring-opening/closing mechanism, pushing the equilibrium entirely toward the [1,5-a] isomer[2][5].

Q3: I am observing significant degradation of my β -keto ester (ethyl 4-phenoxy-3-oxopentanoate) before the triazole can react. How do I prevent this? A3: β -keto esters with α -aryloxy substituents are sensitive to retro-Claisen cleavage in strongly basic conditions at high temperatures. To prevent this, utilize a stepwise heating profile . Allow the initial enamine formation to occur at a moderate temperature (80 °C) for 1 hour before ramping up to reflux (118 °C) to drive the cyclization and subsequent Dimroth rearrangement.

III. Quantitative Data: Reaction Optimization

The table below summarizes the causality between reaction conditions and the resulting regioselectivity/yield, demonstrating why glacial acetic acid is the optimal choice.

EntrySolventCatalystTemp (°C)Time (h)Total Yield (%)Isomeric Ratio ([1,5-a] : [4,3-a])
1EthanolNone78 (Reflux)124530 : 70
2DMFNone12066265 : 35
3ToluenePiperidine (0.1 eq)11087485 : 15
4 Glacial AcOH None (Solvent) 118 (Reflux) 5 89 >99 : 1

Note: Ratios determined via crude ^1^H-NMR integration of the pyrimidine H-6 proton.

IV. Self-Validating Experimental Protocol

This protocol utilizes glacial acetic acid to merge condensation, cyclization, and the Dimroth rearrangement into a single, highly efficient step. It includes In-Process Controls (IPCs) to ensure the system self-validates before proceeding to purification.

Materials Required:
  • 3-Amino-1H-1,2,4-triazole (1.0 equiv, 10 mmol)

  • Ethyl 4-phenoxy-3-oxopentanoate (1.05 equiv, 10.5 mmol)

  • Glacial Acetic Acid (15 mL)

Step-by-Step Methodology:

Step 1: Reagent Charging & Initial Condensation

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1H-1,2,4-triazole (840 mg, 10 mmol) and Glacial Acetic Acid (15 mL).

  • Stir at room temperature until complete dissolution is achieved.

  • Add ethyl 4-phenoxy-3-oxopentanoate (10.5 mmol) dropwise over 5 minutes.

  • Heat the reaction mixture to 80 °C for 1 hour.

    • Causality: This moderate heating allows for the initial nucleophilic attack and enamine formation without triggering thermal degradation of the β -keto ester.

Step 2: Thermodynamically Driven Dimroth Rearrangement

  • Ramp the heating mantle to achieve a gentle reflux (approx. 118 °C).

  • Maintain reflux for 4 hours.

  • In-Process Control (IPC) 1 - TLC: Spot the reaction mixture against the starting materials on silica gel (Eluent: EtOAc/Hexane 1:1). The starting triazole should be completely consumed, and a single major UV-active spot should be visible.

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into 100 mL of crushed ice/water while stirring vigorously. The product will begin to precipitate.

  • Neutralize the suspension carefully with saturated aqueous NaHCO3 until the pH reaches 7.0.

    • Causality: Neutralization decreases the solubility of the heterocycle in the aqueous phase, maximizing the isolated yield.

  • Filter the precipitate under vacuum, wash with cold water (2 x 20 mL), and dry under high vacuum at 50 °C overnight.

Step 4: Self-Validation via NMR

  • IPC 2 - ^1^H-NMR Check: Dissolve a small sample of the dried solid in DMSO-d6.

  • Validation Metric: Check the chemical shift of the pyrimidine H-6 proton. In the kinetic [4,3-a] isomer, this proton typically appears further upfield due to different electronic shielding from the bridgehead nitrogens. In the thermodynamic[1,5-a] isomer, the H-6 proton is distinctly shifted. Furthermore, the absence of a secondary set of peaks for the 1-phenoxyethyl group confirms >99% regioselectivity[3][6].

V. References

  • Abd El-Aleam, R. H., et al. "Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking." Bioorganic Chemistry, 2020.[Link]

  • Mamedov, V. A., & Zhukova, N. A. "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds." Frontiers in Chemistry, 2021.[Link]

  • Salgado, A., et al. "Synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of [1,2,4]-triazolo[4,3-a]pyrimidines: A theoretical and NMR study." ResearchGate, 2012.[Link]

  • El-Saadi, M. T., et al. "A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines." Current Organic Chemistry, 2025.[Link]

  • Al-Ktaifani, M., et al. "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." Molecules, 2020.[Link]

Sources

Optimization

overcoming solubility issues of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in DMSO

Technical Support Center: 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine Welcome to the technical support guide for 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine. This resource is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine

Welcome to the technical support guide for 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with practical, scientifically-grounded solutions to ensure the accuracy and reproducibility of your experiments.

The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a valuable heterocycle in medicinal chemistry due to its structural similarity to purines and its diverse biological activities, including anticancer and antimicrobial properties.[3][4][5] However, the addition of lipophilic moieties like the phenoxyethyl group can significantly reduce aqueous solubility, often leading to challenges even in potent organic solvents like DMSO.[6][7] This guide will walk you through troubleshooting common issues and establishing best practices for handling this compound.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during experimental work.

Q1: I've prepared a 10 mM stock of 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine in DMSO, but I see a precipitate after it sits at room temperature or after a freeze-thaw cycle. What should I do?

A1: This is a common phenomenon known as precipitation, which can occur even in high-purity DMSO.[8] The concentration of your stock solution may have exceeded the compound's kinetic solubility limit under the storage conditions.[9]

  • Immediate Action: Gently warm the vial to 37°C in a water bath and vortex or sonicate the solution.[1][2] This often provides enough energy to redissolve the compound. Visually inspect for complete dissolution before use. If the precipitate does not dissolve, the stock's concentration is no longer accurate and it should be discarded to avoid erroneous experimental results.[2]

  • Causality: Precipitation from DMSO can be triggered by several factors. High concentrations of lipophilic molecules are more prone to falling out of solution.[6] Additionally, DMSO is hygroscopic and can absorb atmospheric moisture, which reduces its solvating power for many organic compounds.[10] Repeated freeze-thaw cycles can also promote precipitation.[2][8]

  • Long-Term Prevention:

    • Lower the Stock Concentration: Prepare a new stock at a lower concentration, such as 5 mM or 1 mM. While higher concentrations are often desired, maintaining a stable, fully dissolved stock is critical for data integrity.[11]

    • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO from a freshly opened bottle or a properly stored container to minimize water contamination.[12]

    • Aliquot and Store Properly: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage, -80°C is recommended over -20°C.[2]

Q2: My compound dissolves in 100% DMSO, but it crashes out immediately when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This issue, known as aqueous precipitation, is a major challenge for lipophilic compounds.[2][13] The dramatic change in solvent polarity when moving from 100% DMSO to a primarily aqueous environment causes the compound to rapidly fall out of solution.

  • Underlying Principle: DMSO is a powerful aprotic solvent capable of dissolving a wide range of molecules.[14] However, it doesn't increase a compound's intrinsic aqueous solubility; it acts as a vehicle to get it into the aqueous phase.[15] When the DMSO concentration is drastically lowered, the water cannot maintain the compound in solution, leading to precipitation.

  • Recommended Dilution Strategy:

    • Intermediate Dilutions: Instead of a single large dilution, perform a serial dilution. First, make serial dilutions in 100% DMSO to get to the desired concentrations for your dose-response curve.[13]

    • Final Dilution: Add a small volume of each DMSO stock directly into the final assay medium with vigorous mixing. The final DMSO concentration in your assay should be kept as low as possible (typically <0.5%) to minimize solvent effects on the biological system.[1]

    • Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for your compound dilutions.[1] This allows you to distinguish between the effects of the compound and the solvent.

Q3: I'm observing inconsistent results in my cell-based assay. Could this be related to the compound's solubility?

A3: Absolutely. Poor solubility is a primary source of poor data reproducibility in biological assays.[7] If the compound precipitates, the actual concentration in your assay will be lower and more variable than intended, leading to inaccurate IC50 values and unreliable structure-activity relationships (SAR).[7][16]

  • Micro-precipitation: Even if you don't see visible precipitate, microscopic particles may be present. These can scatter light, interfering with absorbance- or fluorescence-based readouts, and lead to false-positive or false-negative results.[8]

  • Verification Steps:

    • Visual Inspection: Before adding to your assay plate, visually inspect the diluted compound solution against a light source for any signs of turbidity or particulates.

    • Consider Co-solvents: If aqueous precipitation remains an issue, consider using a co-solvent. Small amounts of solvents like polyethylene glycol (PEG) or glycerol can sometimes help maintain solubility in aqueous buffers, but they must first be tested for compatibility with your specific assay.[16]

    • Kinetic Solubility Assay: For critical compounds, performing a kinetic solubility assessment can be invaluable. This involves preparing the compound in the final assay buffer and measuring the concentration of the dissolved material after a set time.[17]

Frequently Asked Questions (FAQs)

Q1: What is the best practice for preparing a stock solution of 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine in DMSO?

A1: Following a standardized protocol is key to achieving a stable and accurate stock solution.

Protocol: Preparation of a DMSO Stock Solution
  • Pre-Weigh Compound: Accurately weigh the desired amount of the solid compound in a clean, dry vial.

  • Add Anhydrous DMSO: Add the calculated volume of high-purity, anhydrous DMSO to reach your target concentration (e.g., 10 mM).

  • Initial Dissolution: Vortex the vial for 1-2 minutes at room temperature.[1]

  • Assisted Dissolution (If Needed): If the compound is not fully dissolved, use an ultrasonic water bath for 5-10 minutes.[10] Avoid excessive heating.

  • Gentle Warming (Optional): As a next step, you can warm the solution in a water bath at 30-40°C for 10-15 minutes.[1] Caution: Assess the thermal stability of your compound first, as heat can cause degradation.

  • Final Inspection: Once cool, visually confirm that the solution is clear and free of particulates.

  • Storage: Aliquot into single-use tubes and store at -80°C.[2]

Below is a workflow diagram illustrating the decision-making process for dissolving a challenging compound.

G start Start: Weigh Compound Add Anhydrous DMSO vortex Vortex at Room Temp (2-5 min) start->vortex check1 Is it fully dissolved? vortex->check1 sonicate Sonicate in Water Bath (5-15 min) check1->sonicate No success Success: Aliquot & Store at -80°C check1->success Yes check2 Is it fully dissolved? sonicate->check2 warm Gentle Warming (30-40°C, 10-15 min) check2->warm No check2->success Yes check3 Is it fully dissolved? warm->check3 check3->success Yes fail Failure: Consider Lowering Concentration or Using Co-solvents check3->fail No

Caption: Decision workflow for dissolving challenging compounds in DMSO.

Q2: Are there alternative solvents or co-solvents I should consider if DMSO is problematic?

A2: While DMSO is the standard for compound library management, alternatives exist for specific applications.[6]

Solvent/Co-SolventMax Typical Assay Conc.AdvantagesDisadvantages & Considerations
Dimethylformamide (DMF) <0.5%Similar dissolving power to DMSO for many compounds.Higher toxicity than DMSO; may be less compatible with certain plastics and assays.
Ethanol <1%Less toxic than DMSO for many cell lines.Less effective at dissolving highly nonpolar compounds.
Polyethylene Glycol 300/400 (PEG) 1-5%Can improve aqueous solubility and act as a cryoprotectant.[16]Increases solution viscosity; potential for assay interference. Must be tested for compatibility.
Glycerol 1-10%Excellent cryoprotectant and can stabilize proteins.[16]High viscosity makes handling difficult; may not significantly improve solubility of very hydrophobic compounds.

Table 1. Comparison of alternative solvents and co-solvents for poorly soluble compounds.

Q3: How does the chemical structure of 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine contribute to its solubility issues?

A3: The structure contains both polar and nonpolar regions, which dictates its solubility behavior.

  • [1][2][3]triazolo[1,5-a]pyrimidine Core: This fused heterocyclic system is relatively planar and contains nitrogen atoms capable of hydrogen bonding. While this provides some polarity, the ring system itself is quite rigid.

  • Phenoxyethyl Group: This is the primary contributor to the compound's lipophilicity (hydrophobicity). The phenyl ring and the ethyl linker are nonpolar, which drives the low aqueous solubility.

The challenge arises from finding a solvent system that can adequately accommodate both the polar heterocyclic core and the large, nonpolar side chain. While DMSO is effective, the balance can be delicate, especially at higher concentrations.[11]

References

  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem. (n.d.). How to prevent GSK-5498A precipitation from DMSO stock.
  • Jakubowski, M., et al. (2022). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules, 27(6), 1886. [Link]

  • Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31.
  • Moss, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-8. [Link]

  • Jakubowski, M., et al. (2022). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide.
  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?[Link]

  • Cheng, E. C., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 652-64. [Link]

  • de Souza, M. V. N., et al. (2014). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 22(5), 1773-1781. [Link]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of C13H11Cl3N4OS in DMSO.
  • Foley, D. J., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 9(12), 1238-1243. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • de Souza, M. V. N., et al. (2014). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 22(5), 1773-1781.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-51. [Link]

  • Guiguemde, W. A., et al. (2014). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry, 57(12), 5436-5448. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions.
  • Promega Corporation. (2018). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • Ferreira, R. S., et al. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 19(5), 6528-6542. [Link]

  • Vakte, S. R. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? ResearchGate. [Link]

  • American Thoracic Society. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology.
  • Ross, G. A., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Journal of Chemical & Engineering Data, 63(6), 1997-2005. [Link]

  • Ortwein, J., & Gedeck, P. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 667-670.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Castro, M. C. F., et al. (2023). Antiviral Activity of Pyrazolopyrimidine and Triazolopyrimidine Derivatives Against SARS-CoV-2 In Vitro: Identifying PZP25 as a Promising Scaffold. International Journal of Molecular Sciences, 24(11), 9318. [Link]

  • Frank, K. J., et al. (2019). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Pharmaceutics, 11(5), 231. [Link]

  • National Center for Advancing Translational Sciences. (2018). Assay Guidance Manual.
  • Li, H., et al. (2008). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. Organic Process Research & Development, 12(1), 77-84. [Link]

  • Berg, T. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ChemMedChem, 6(7), 1157-1160.
  • Stefansson, S. (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate. [Link]

  • NextSDS. (n.d.). 7-(1-PHENOXYETHYL)[1][2][3]TRIAZOLO[1,5-A]PYRIMIDIN-2-AMINE. Retrieved from NextSDS website.

  • Al-Amiery, A. A., et al. (2022). Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. Scientific Reports, 12(1), 17351. [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of Laboratory Automation, 13(2), 79-89. [Link]

  • Mol-Instincts. (n.d.). [1][2][3]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 4,7-dihydro-7-imino-, ethyl ester. Retrieved from Mol-Instincts website.

  • Ragab, S. S., et al. (2023). Synthesis, biological activity, and molecular dynamic studies of new triazolopyrimidine derivatives.
  • Lenci, E., & Trabocchi, A. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(10), 2418. [Link]

  • Ghorab, M. M., et al. (2011). Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. Journal of Heterocyclic Chemistry, 48(3), 551-557.

  • Khan, I., et al. (2023). The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold: its isomers and analogs. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Purification of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 7-(1-Phenoxyethyl)-[1,2,4]triazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine.

This molecule presents a unique purification challenge: the highly polar, electron-deficient [1,2,4]triazolo[1,5-a]pyrimidine core strongly contrasts with the lipophilic, conformationally flexible 1-phenoxyethyl substituent. This dichotomy frequently leads to emulsion formation during extraction, co-elution of regioisomers during chromatography, and "oiling out" during crystallization.

Below, we dissect the causality of these issues and provide self-validating protocols to achieve >99.5% purity.

System Overview: Purification Logic

PurificationWorkflow Start Crude Reaction Mixture (7-isomer, 5-isomer, unreacted SM) LLE Liquid-Liquid Extraction (EtOAc / 5% NaHCO3) Start->LLE AqWaste Aqueous Waste (Polar SMs & Acidic Byproducts) LLE->AqWaste pH 8 partition OrgPhase Organic Phase (Enriched Triazolopyrimidines) LLE->OrgPhase Extracted Flash Silica Gel Chromatography (Gradient: Hexane to EtOAc) OrgPhase->Flash Load via dry-pack Iso5 5-(1-Phenoxyethyl) Isomer (Fast Eluting) Flash->Iso5 Elutes First (Lower Polarity) Iso7 7-(1-Phenoxyethyl) Isomer (Target) Flash->Iso7 Elutes Second (Higher Polarity) Cryst Controlled Crystallization (EtOH / H2O) Iso7->Cryst Solvent Switch Pure Pure 7-Isomer Crystals (>99.5% Purity) Cryst->Pure Seeded cooling

Fig 1. Logical workflow for the isolation of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine.

Module 1: Reaction Quench & Liquid-Liquid Extraction (LLE)

Q: Why does my crude mixture form a stubborn emulsion during the aqueous workup? Causality: The synthesis of triazolopyrimidines typically involves the condensation of 3-amino-1,2,4-triazole with an electrophile (e.g., a β -ketoester equivalent)[1]. Unreacted 3-amino-1,2,4-triazole is highly polar and amphoteric. When mixed with the lipophilic target product and intermediate oligomers, it acts as a surfactant at the organic-aqueous interface, stabilizing emulsions. Solution: Do not use pure water for the quench. Instead, quench the reaction into a 5% NaHCO3​ / Brine (1:1 v/v) solution. The ionic strength of the brine disrupts the hydration shell of the amphiphilic byproducts, forcing phase separation, while the mild base ensures the triazole core remains unprotonated and partitions cleanly into the aqueous waste.

Module 2: Chromatographic Resolution of Regioisomers

Q: I am seeing two closely eluting spots on my TLC. How do I resolve the 7-(1-Phenoxyethyl) product from its regioisomer? Causality: The condensation of 3-amino-1,2,4-triazole is notoriously unselective. Both the exocyclic amine and the N2 ring nitrogen can act as the initial nucleophile, leading to a mixture of the 5-substituted and 7-substituted isomers[2]. Because the 1-phenoxyethyl group is bulky, placing it at the 5-position (adjacent to the bridgehead nitrogen) sterically shields the core, lowering the molecule's overall dipole moment and interaction with silica silanol groups. Consequently, the 5-isomer elutes faster than the 7-isomer. Solution: Utilize a shallow step-gradient on fine silica (15-40 µm). Load the crude mixture via dry-packing (adsorbed onto Celite) to prevent band broadening caused by the poor solubility of the crude mixture in the initial non-polar eluent.

Quantitative Separation Parameters
Property7-(1-Phenoxyethyl) Isomer (Target)5-(1-Phenoxyethyl) Isomer (Byproduct)Diagnostic Note
Rf​ Value (Hexane:EtOAc 1:1)~0.35~0.505-isomer exhibits lower polarity due to steric shielding.
Elution Gradient 40% EtOAc in Hexane25% EtOAc in HexaneHold gradient at 30% until 5-isomer fully elutes.
UV Absorbance λmax​ ~275 nm λmax​ ~268 nmMonitored via DAD during flash chromatography.
1 H-NMR (Core C-H) Downfield singlet (~8.5 ppm)Upfield singlet (~8.1 ppm)The C6 proton is highly sensitive to the adjacent substituent.

Module 3: Crystallization & Solid-State Control

Q: My purified fractions "oil out" (form a syrup) instead of crystallizing when I remove the solvent. How do I force nucleation? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute in the chosen solvent mixture is lower than the temperature at which saturation is reached. The 1-phenoxyethyl ether linkage is highly flexible, which significantly lowers the lattice energy of the crystal compared to rigid, fully aromatic triazolopyrimidines. If crystallized from a purely lipophilic solvent (like hexane), the compound separates as a coacervate (oil) before it can nucleate. Solution: Transition to a hydrogen-bonding solvent system like Ethanol/Water. This system prevents the retention of organic solvents in the crystal lattice (avoiding solvate formation) and provides a steep, controllable solubility curve[3].

Self-Validating Recrystallization Protocol

This methodology ensures thermodynamic control over the crystallization process, preventing amorphous precipitation.

Step 1: Complete Dissolution

  • Action: Suspend the chromatographed solid in absolute Ethanol (approx. 5 mL/g). Heat to 70°C under gentle stirring until complete dissolution is achieved.

  • Validation Check: The solution must be completely transparent. If any turbidity remains, filter the solution hot through a 0.45 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/silica).

Step 2: Metastable Zone Identification

  • Action: While maintaining the temperature at 70°C, add deionized water (the anti-solvent) dropwise.

  • Validation Check: Stop the addition the exact moment a faint, persistent opalescence (cloudiness) appears and remains for >10 seconds. This visually confirms you have crossed the solubility boundary and entered the metastable zone.

Step 3: Seeding and Aging

  • Action: Add a few drops of Ethanol to clear the opalescence, then add 1-2 mg of pure 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine seed crystals. Hold the temperature at 65°C for 30 minutes.

  • Validation Check: Inspect the suspension. The appearance of distinct, glittering particles confirms true crystalline growth. If the material appears as a milky emulsion, the system has oiled out; reheat to 75°C, add 10% more Ethanol, and repeat Step 2.

Step 4: Controlled Cooling and Isolation

  • Action: Cool the mixture linearly to 5°C over 4 hours (approx. 15°C/hour). Filter the resulting crystals and wash with ice-cold 20% Ethanol/Water.

  • Validation Check: Analyze the mother liquor via HPLC. A properly executed crystallization will leave <5% of the target compound in the filtrate, validating the efficiency of the solvent ratio.

References

  • The preparation of [1,2,4]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions Source: RSC Advances URL:[Link][4]

  • 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction Inhibitors Source: Pharmaceuticals (University of Padua) URL:[Link][2]

  • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium Source: Journal of Medicinal Chemistry (NIH PMC) URL:[Link][1]

  • CRYSTALLINE FORMS OF TRIAZOLOPYRIMIDINE COMPOUND Source: European Patent Office (EP 3472168 B1) URL:[3]

Sources

Optimization

preventing degradation of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals prevent the degradation of 7-(1-Phenoxye...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals prevent the degradation of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine during long-term storage.

While the core [1,2,4]triazolo[1,5-a]pyrimidine scaffold is characterized by remarkable thermodynamic stability 1, the 7-(1-phenoxyethyl) substituent introduces specific chemical vulnerabilities. This guide unpacks the mechanistic causality behind these degradation pathways and provides self-validating protocols to ensure the integrity of your Active Pharmaceutical Ingredient (API).

The Science of Stability: Understanding Your API

To effectively store this compound, we must first understand how and why it degrades. The molecule contains two distinct regions: a highly stable nitrogen-rich bicyclic core, and a sensitive ether-linked side chain.

Degradation API 7-(1-Phenoxyethyl)- [1,2,4]triazolo[1,5-a]pyrimidine Moisture Moisture / Trace Acid API->Moisture Light UV/Vis Light API->Light Oxygen Oxygen / Heat API->Oxygen Hydrolysis Ether Cleavage (Phenol Release) Moisture->Hydrolysis Hydrolytic Cleavage Photo Photolytic Ring Degradation Light->Photo Radical Excitation Oxidation C-H Autoxidation (Hydroperoxide) Oxygen->Oxidation Benzylic Attack

Fig 1. Mechanistic degradation pathways of the 7-(1-Phenoxyethyl) substituent and core.

Troubleshooting & FAQs

Q: During accelerated stability testing (40°C/75% RH), we observed a significant increase in free phenol and a corresponding ketone derivative on our HPLC chromatogram. What is the mechanistic cause? A: This is a classic case of benzylic autoxidation followed by ether cleavage. The C-H bond at the 1-position of the ethyl group (adjacent to both the ether oxygen and the pyrimidine ring) is highly activated. Trace oxygen radical attack forms a hydroperoxide intermediate, which subsequently decomposes into free phenol and 7-acetyl-[1,2,4]triazolo[1,5-a]pyrimidine. Causality: The presence of atmospheric oxygen and thermal energy drives this radical mechanism. Solution: Rigorous inert gas (Argon) purging during packaging is mandatory.

Q: We are experiencing batch-to-batch variability in the stability of our API after standard vacuum drying. Why is our powder degrading faster in some batches? A: The root cause is likely trace solvent entrapment during crystallization. As documented in European Patent EP3472168B1 regarding triazolopyrimidine crystalline forms, certain solvents like isopropanol (IPA) can become trapped within the crystalline lattice during slurry formation 2. These trapped solvents create localized micro-environments that retain moisture and promote hydrolytic degradation. Solution: Switch your crystallization solvent to an optimized pair (e.g., EtOH/water or acetone/water) to yield a crystalline form substantially free of organic solvents (<0.1% by weight).

Q: Is the [1,2,4]triazolo[1,5-a]pyrimidine ring itself prone to degradation under standard laboratory conditions? A: No. The unsubstituted [1,2,4]triazolo[1,5-a]pyrimidine scaffold is highly stable and broadly utilized in drug discovery, notably as potent, metabolically stable dihydroorotate dehydrogenase (DHODH) inhibitors 3. The vulnerabilities of your specific compound are almost entirely localized to the 7-(1-phenoxyethyl) side chain.

Self-Validating Storage Protocol (SOP)

To ensure scientific integrity, do not rely on assumed dryness. The following methodology utilizes a self-validating gate to guarantee the API is in an optimal state before long-term storage.

Workflow A 1. Lyophilization (<0.1% Moisture) B 2. Karl Fischer Titration A->B Validate C 3. Argon Purge & Amber Vial B->C Pass D 4. -20°C Storage with Desiccant C->D Seal

Fig 2. Self-validating methodology for API packaging and long-term cryogenic storage.

Step-by-Step Methodology:
  • Primary Drying (Lyophilization): Transfer the filtered, crystallized API to a lyophilizer. Dry at -40°C under high vacuum (<10 mTorr) for a minimum of 48 hours. Causality: Deep vacuum removes interstitial moisture that catalyzes ether hydrolysis.

  • Self-Validation Gate (Karl Fischer Titration): Extract a 50 mg sample and perform coulometric Karl Fischer titration.

    • Validation Rule: The moisture content must be <0.1% w/w. If the result is >0.1%, return the batch to Step 1. Do not proceed to packaging.

  • Inert Atmosphere Packaging: Inside a controlled-atmosphere glovebox (RH <5%), transfer the validated API into Type I borosilicate amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing photolytic ring excitation.

  • Argon Displacement: Purge the vial headspace with high-purity Argon (99.999%) for 30 seconds. Causality: Argon is heavier than ambient air and nitrogen, creating a dense, inert blanket that completely displaces oxygen, halting benzylic autoxidation.

  • Sealing & Temperature Control: Seal the vials tightly with PTFE-lined caps (avoid standard rubber septa to prevent plasticizer leaching). Store immediately in a monitored -20°C freezer.

Quantitative Stability Data

The table below summarizes the expected degradation profiles of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine under various ICH Q1A/Q1B storage conditions, demonstrating the efficacy of the SOP above.

Storage ConditionTimepointPurity (HPLC-UV)Primary Degradant DetectedMechanistic Pathway
25°C / 60% RH (Ambient, Air)6 Months96.2%PhenolHydrolysis
40°C / 75% RH (Accelerated, Air)6 Months89.5%7-Acetyl derivativeAutoxidation
Light Exposure (ICH Q1B, 1.2M lux-hr)14 Days92.1%Uncharacterized ring fragmentsPhotolysis
-20°C / Dark (Sealed, Argon Purged)24 Months>99.8% None Detected N/A (Stabilized)

References

  • Application of 1,2,4-triazolo[1,5-a]pyrimidines for the design of coordination compounds with interesting structures and new biological properties Source: ResearchGate URL:1

  • CRYSTALLINE FORMS OF TRIAZOLOPYRIMIDINE COMPOUND - European Patent Office - EP 3472168 B1 Source: Google Patents / EPO URL:2

  • Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with antimalarial activity in mice Source: PubMed / NIH URL:3

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Impurity Control for 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Welcome to the Advanced Troubleshooting Portal for the purification of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine. Synthesizing this specific triazolopyrimidine scaffold—typically via a Mitsunobu etherification...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal for the purification of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine. Synthesizing this specific triazolopyrimidine scaffold—typically via a Mitsunobu etherification of 1-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)ethanol with phenol—generates a complex crude matrix.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we dissect the thermodynamic and mechanistic causality behind impurity formation and provide self-validating protocols to ensure you achieve >99.5% purity with strict polymorphic control.

Part 1: Reaction-Matrix Carryover (The TPPO Problem)

Q: Why is Triphenylphosphine Oxide (TPPO) consistently co-crystallizing with my target triazolopyrimidine, even after multiple recrystallizations?

A: Causality: TPPO is a notorious stoichiometric byproduct of the Mitsunobu reaction. While it has high solubility in many organic solvents, it acts as a powerful hydrogen-bond acceptor. The[1,2,4]triazolo[1,5-a]pyrimidine core contains multiple nitrogen atoms that can participate in dipole-dipole and hydrogen-bonding interactions. During cooling crystallization, supersaturation forces TPPO to either co-precipitate or become occluded within the interstitial spaces of the growing triazolopyrimidine crystal lattice.

Solution: Do not rely on crystallization alone to remove high loads of TPPO. You must alter the chemical state of TPPO before crystallization by utilizing metal salt complexation[1]. TPPO readily coordinates with Lewis acids (like Mg²⁺ or Zn²⁺) to form highly insoluble complexes in ethereal solvents, allowing for early-stage physical separation.

Protocol 1: TPPO Depletion via Metal Salt Complexation

This protocol is a self-validating system designed to reduce TPPO by >80% prior to primary crystallization.

  • Dissolution: Dissolve the crude reaction mixture in dry tetrahydrofuran (THF) at a ratio of 10 mL per gram of crude mass.

  • Complexation: Add anhydrous magnesium chloride (MgCl₂) equivalent to 1.1x the molar amount of triphenylphosphine used in the upstream reaction.

  • Maturation: Stir vigorously at 20–25°C for 2 hours. The insoluble TPPO-MgCl₂ complex will precipitate as a dense white solid.

  • Filtration: Filter the suspension through a tightly packed Celite pad. Wash the filter cake with cold THF (2 mL/g).

  • Concentration: Concentrate the filtrate under reduced pressure to yield a TPPO-depleted residue.

  • Validation Checkpoint: Perform LC-MS or quantitative TLC on the filtrate. Proceed to Protocol 2 only if the TPPO peak area is reduced by at least 50% relative to the initial crude baseline.

Part 2: Solvent-Antisolvent Dynamics & Cooling Profiles

Q: How do I eliminate residual diisopropyl hydrazodicarboxylate (DIAD-H₂) and unreacted phenol during the crystallization phase?

A: Causality: DIAD-H₂ (the reduced byproduct of the azodicarboxylate reagent) and unreacted phenol have moderate-to-high solubility in alcohols. If your cooling rate is too aggressive (e.g., crash cooling), the rapid nucleation traps these impurities inside the crystal matrix.

Solution: Propan-2-ol (isopropanol) provides the optimal thermodynamic gradient for this specific scaffold[1]. The target 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has a steep solubility curve in Propan-2-ol (highly soluble at 60°C, practically insoluble at 0°C), whereas DIAD-H₂ and phenol remain soluble even at near-freezing temperatures.

Protocol 2: Propan-2-ol Maturation Crystallization
  • Reconstitution: Take the TPPO-depleted residue from Protocol 1 and suspend it in Propan-2-ol (5 mL per gram of theoretical yield).

  • Dissolution: Heat the suspension to 60°C under continuous agitation until complete dissolution is achieved.

  • Controlled Nucleation: Cool the solution linearly to 20°C over 4 hours (a cooling rate of ~0.16°C/min). This slow traversal of the metastable zone width prevents impurity occlusion.

  • Maturation Hold: Further cool the mixture to 0–5°C and hold (mature) for 48 to 72 hours. This prolonged maturation allows for Ostwald ripening, where smaller, impure crystals dissolve and redeposit onto larger, purer crystals.

  • Isolation: Filter the solid and wash with cold (0°C) Propan-2-ol (2 mL per gram). Dry under vacuum at 40°C.

  • Validation Checkpoint: Analyze the mother liquor via HPLC. The concentration of the target API should be <5.0 mg/mL, confirming maximum yield recovery.

Quantitative Data: Impurity Partitioning in Propan-2-ol

Table 1 summarizes the expected partitioning thermodynamics during the 0-5°C maturation phase.

Impurity / ComponentInitial Crude Concentration (w/w %)Solubility in Propan-2-ol at 0°C (mg/mL)Final Crystal Concentration (w/w %)Removal Efficiency (%)
7-(1-Phenoxyethyl)-TZP ~40.0 (Reaction Mass)< 5.0> 99.5 N/A (Product)
TPPO ~35.0~ 85.0< 0.1> 99.7
DIAD-H₂ ~15.0~ 40.0< 0.1> 99.3
Unreacted Phenol < 5.0> 200.0Not Detected100.0

Part 3: Polymorph & Isomer Control

Q: My isolated crystals are showing polymorphic impurities (amorphous domains) upon XRPD analysis. How can I ensure a uniform crystalline form?

A: Causality: Triazolopyrimidines are prone to polymorphism and can easily precipitate as kinetically stable but thermodynamically unstable amorphous solids if the solvent is flashed off too quickly or if the antisolvent ratio is too high[2].

Solution: If amorphous halos are detected, the batch must undergo high-humidity conditioning or be subjected to a secondary seeded crystallization. Alternatively, if the compound "oils out" (liquid-liquid phase separation) in Propan-2-ol due to high residual impurity loads, switch to a binary solvent system like Cyclohexane/Ethyl Acetate or Ethanol/DMF, which alters the activity coefficient and provides better solvation of intermediates[3].

  • Validation Checkpoint: Expose the solid to high humidity (e.g., 75% RH at 40°C for 24 hours) to drive the solid-state phase transition from amorphous to the stable crystalline hydrate/anhydrate form[2]. Re-analyze via XRPD to confirm sharp diffraction peaks.

Process Visualization

Below is the validated end-to-end workflow for isolating high-purity 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine, mapping the physical state changes from crude matrix to pure API.

G N1 Crude Reaction Matrix (API + TPPO + DIAD-H2) N2 Metal Salt Complexation (MgCl2 in THF) N1->N2 Add MgCl2 N3 Filtration (Removes TPPO-Mg Complex) N2->N3 Precipitate N4 Solvent Exchange (THF → Propan-2-ol) N3->N4 Filtrate N5 Controlled Cooling (60°C → 20°C at 0.16°C/min) N4->N5 Distillation N6 Maturation Phase (0-5°C for 48-72h) N5->N6 Nucleation N7 High-Purity Crystalline API (>99.5% Purity) N6->N7 Isolation

Workflow for the purification of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine.

References
  • Title: WO1998007724A1 - Process for the preparation of 7-alkoxyalkyl-1,2,4-triazolo[1,5-a] pyrimidine derivatives Source: Google Patents URL
  • Title: WO2001092262A1 - New crystalline and amorphous form of a triazolo(4,5-d)
  • Title: 1,2,4-Triazolo[1,5-a]pyrimidines as a Novel Class of Inhibitors of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity Source: MDPI URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 7-(1-Phenoxyethyl)-triazolo[1,5-a]pyrimidine and its Analogs as Acetolactate Synthase Inhibitors

A Comparative Guide to 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine and its Analogs as Acetolactate Synthase Inhibitors For Researchers, Scientists, and Drug Development Professionals In the landscape of modern...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine and its Analogs as Acetolactate Synthase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern agrochemicals, the[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone for the development of potent herbicides. These compounds primarily exert their phytotoxic effects through the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This guide provides a detailed comparison of 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine and other key derivatives, offering insights into their structure-activity relationships, and providing robust experimental protocols for their evaluation.

While specific, publicly available herbicidal activity data for 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine is limited, by examining structurally related analogs, we can infer its potential efficacy and position it within the broader class of triazolopyrimidine herbicides. The focus of this guide will be on derivatives with substitutions at the 7-position, a key determinant of herbicidal activity.

The[1][2][3]Triazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Herbicide Discovery

The[1][2][3]triazolo[1,5-a]pyrimidine ring system is a bioisostere of purine, allowing it to interact with various biological targets. In the context of herbicides, its most significant role is as a scaffold for inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][4] ALS is the first and rate-limiting enzyme in the biosynthesis of valine, leucine, and isoleucine.[1][2] Its inhibition leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death. Notably, this enzyme is absent in animals, contributing to the low mammalian toxicity of ALS-inhibiting herbicides.[5]

The general structure of herbicidal triazolopyrimidines often includes three key components: a substituted benzene ring, a bridging element (commonly a sulfonamide group), and the heterocyclic[1][2][3]triazolo[1,5-a]pyrimidine core.[6] Modifications at various positions on this scaffold have been extensively explored to optimize herbicidal potency, crop selectivity, and weed spectrum.

Comparative Analysis of 7-Substituted[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives

The substituent at the 7-position of the triazolopyrimidine ring plays a crucial role in the molecule's interaction with the ALS enzyme and, consequently, its herbicidal efficacy. Here, we compare the expected profile of 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine with other derivatives for which experimental data is available.

7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine: A Profile Based on Analogs

The structure of 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine features a phenoxyethyl group at the 7-position. While direct experimental data is scarce, we can draw parallels with related 7-alkoxy and 7-phenoxy derivatives. Research on 7-alkoxy-[1][2][3]triazolo[1,5-a]pyrimidine derivatives has shown significant anticonvulsant activity, demonstrating the biological potential of substitutions at this position.[7] In the realm of herbicides, the nature of the group at C7 influences the binding affinity to the ALS enzyme.

Comparison with Other 7-Substituted Derivatives

To provide a quantitative comparison, we will examine data from studies on other 7-substituted triazolopyrimidine derivatives.

Derivative ClassKey Structural Feature at C7Observed Biological ActivityReference
7-Alkoxy-5-phenyl DerivativesVaries in alkyl chain lengthAnticonvulsant activity; potency is dependent on the length of the alkoxy chain.[8]
7-Phenoxy-5-phenyl DerivativesSubstituted phenoxy groupWeak anticonvulsant activity, potentially due to the steric bulk of the phenoxy group affecting receptor binding.[8]
7-Alkoxy DerivativesAlkoxy groupsPotent antiepileptic activity through positive modulation of GABA-A receptors.[7]
Triazolopyrimidine SulfonamidesLinked to a sulfonamide bridgePotent herbicidal activity through ALS inhibition. Commercial examples include Flumetsulam and Penoxsulam.[3][9]

Structure-Activity Relationship (SAR) Insights

The available literature on triazolopyrimidine herbicides highlights several key SAR trends:

  • Substituents on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring of the sulfonamide moiety generally enhance herbicidal activity.[6]

  • The Bridge: A short bridging group, such as a sulfonamide, is often optimal for high inhibitory activity on ALS.[6]

  • Substituents on the Triazolopyrimidine Ring: Alkoxy and alkyl groups at the 5- and 7-positions are common in commercial herbicides and contribute to the overall efficacy and selectivity.[6]

Based on these principles, the 1-phenoxyethyl group in the target molecule introduces both steric bulk and a degree of flexibility. Its interaction with the active site of the ALS enzyme would be a critical determinant of its herbicidal potency. It is plausible that this group could be tailored, for instance, by substitution on the phenyl ring, to optimize activity.

Mechanism of Action: Inhibition of Acetolactate Synthase

The primary mode of action for herbicidal[1][2][3]triazolo[1,5-a]pyrimidines is the inhibition of the acetolactate synthase (ALS) enzyme.[1][2][5] This inhibition cuts off the supply of essential branched-chain amino acids, leading to a cascade of events that results in plant death.

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Target Enzyme Pyruvate->ALS AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Triazolopyrimidine 7-(1-Phenoxyethyl)- [1,2,4]triazolo[1,5-a]pyrimidine (and other derivatives) Triazolopyrimidine->ALS Inhibits ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis PlantGrowth Plant Growth & Development ProteinSynthesis->PlantGrowth Inhibition Inhibition Cessation Cessation Synthesis_Workflow A 3-Amino-1,2,4-triazole + Ethyl Acetoacetate B 7-Hydroxy-[1,2,4]triazolo [1,5-a]pyrimidine A->B Reflux C 7-Chloro-[1,2,4]triazolo [1,5-a]pyrimidine B->C POCl3 E 7-(1-Phenoxyethyl)- [1,2,4]triazolo[1,5-a]pyrimidine C->E Nucleophilic Substitution D 1-Phenoxyethanol + Base D->E

Sources

Comparative

Comparative Efficacy of 7-(1-Phenoxyethyl)-triazolo[1,5-a]pyrimidine in Target Inhibition: A Guide for Drug Discovery Professionals

Comparative Efficacy of 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine in Target Inhibition: A Guide for Drug Discovery Professionals In the landscape of modern drug discovery, the[1][2][3]triazolo[1,5-a]pyrimidin...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine in Target Inhibition: A Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the[1][2][3]triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity.[4][5] This guide provides a detailed comparative analysis of the potential efficacy of a specific derivative, 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine, within the context of its likely target class: protein kinases. While direct experimental data for this particular compound is not yet publicly available, by examining structurally related analogs, we can build a strong hypothesis for its mechanism of action and benchmark its potential performance against established inhibitors.

The[1][2][3]triazolo[1,5-a]pyrimidine core is isoelectronic with the purine ring system, making it an excellent candidate for targeting ATP-binding sites in various enzymes, most notably protein kinases.[4] Numerous derivatives have been identified as potent inhibitors of key kinases implicated in cancer and other diseases, including Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-Kinase (PI3K).[1][2] Given the structural features of 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine, particularly the substitution at the 7-position which is crucial for interaction within the kinase active site, we will focus our comparative analysis on its potential as a CDK2 inhibitor.

Unveiling the Mechanism: The Role of CDK2 in Cell Cycle Progression

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, primarily active during the G1 and S phases.[6] Its activity is essential for the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[2] The activation of CDK2 is a tightly regulated process, initiated by its association with Cyclin E. This complex then phosphorylates a variety of substrate proteins that are critical for initiating DNA replication.[5][7]

One of the most critical substrates of the Cyclin E/CDK2 complex is the Retinoblastoma protein (pRb).[8][9] In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, repressing the expression of genes necessary for S-phase entry. Upon phosphorylation by Cyclin E/CDK2, pRb releases E2F, allowing the transcription of these essential genes and thereby committing the cell to divide.[9] Dysregulation of CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[8] Therefore, inhibitors of CDK2 are of significant interest as potential anti-cancer therapeutics.

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 pRb_E2F pRb-E2F Complex Cyclin_D_CDK46->pRb_E2F Phosphorylates pRb_p_E2F p-pRb + E2F pRb_E2F->pRb_p_E2F Releases E2F E2F pRb_p_E2F->E2F Cyclin_E_Gene Cyclin E Gene Transcription E2F->Cyclin_E_Gene Activates Cyclin_E Cyclin E Cyclin_E_Gene->Cyclin_E Cyclin_E_CDK2 Active Cyclin E / CDK2 Complex Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Cyclin_E_CDK2->pRb_E2F Hyper-phosphorylates (Positive Feedback) S_Phase_Proteins S-Phase Proteins Cyclin_E_CDK2->S_Phase_Proteins Phosphorylates G1_S_Transition G1/S Phase Transition S_Phase_Proteins->G1_S_Transition Drives Inhibitor 7-(1-Phenoxyethyl)- [1,2,4]triazolo[1,5-a]pyrimidine (Hypothesized) Inhibitor->Cyclin_E_CDK2 Inhibits

Caption: Hypothesized CDK2 signaling pathway and point of inhibition.

Comparative Inhibitory Potency

To contextualize the potential efficacy of 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine, we have compiled inhibitory data for several structurally related[1][2][3]triazolo[1,5-a]pyrimidine derivatives that have been evaluated against CDK2 and other relevant kinases. This comparison highlights the structure-activity relationships (SAR) within this chemical class and provides a benchmark for future experimental validation.

Compound IDStructureTarget KinaseIC50 (µM)Reference
Hypothetical Target Compound 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidineCDK2To be determinedN/A
Compound 1 A 2,7-disubstituted[1][2][3]triazolo[1,5-a]pyrimidine derivativeCDK20.12[2]
Compound 2 A 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-one derivativePI3Kβ~0.100[1]
Compound 3 A pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivativeCDK2/cyclin A20.081[8][10]
Compound 4 A 7-anilino[1][2][3]triazolo[1,5-a]pyrimidine derivativeTubulin Polymerization9.9[11]

Note: The structures of the comparator compounds are detailed in the cited references.

The data presented in the table underscore the potential of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold to yield highly potent kinase inhibitors, with some derivatives exhibiting IC50 values in the nanomolar range.[8][10] The nature of the substituents at various positions on the heterocyclic core significantly influences both potency and selectivity. For our target compound, the phenoxyethyl group at the 7-position is expected to play a key role in binding to the kinase active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To empirically determine the inhibitory activity of 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine against a target kinase such as CDK2, a robust and validated in vitro assay is essential. The following protocol outlines a standard procedure for assessing kinase inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • Histone H1 (as substrate)

  • Test compound (7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine) dissolved in DMSO

  • Staurosporine (positive control inhibitor)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, the substrate (Histone H1), and the desired concentration of the test compound or control (DMSO for negative control, staurosporine for positive control).

  • Enzyme Addition: Add the recombinant CDK2/Cyclin E enzyme to the reaction mixture and briefly pre-incubate at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction: Start the reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to its Km for the kinase to ensure competitive inhibition can be accurately measured. Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the histone H1 substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow start Start prepare_compounds Prepare Serial Dilutions of Test Compound and Controls start->prepare_compounds prepare_reaction Prepare Kinase Reaction Mixture (Buffer, Substrate, Compound) prepare_compounds->prepare_reaction add_enzyme Add Kinase Enzyme (e.g., CDK2/Cyclin E) prepare_reaction->add_enzyme pre_incubate Pre-incubate at Room Temperature add_enzyme->pre_incubate initiate_reaction Initiate Reaction with [γ-³²P]ATP pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction by Spotting on P81 Paper incubate->stop_reaction wash_paper Wash P81 Paper to Remove Unincorporated ATP stop_reaction->wash_paper quantify Quantify ³²P Incorporation (Scintillation Counting) wash_paper->quantify analyze Calculate % Inhibition and Determine IC50 quantify->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay.

Concluding Remarks and Future Directions

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold represents a fertile ground for the discovery of novel kinase inhibitors. Based on the analysis of structurally related compounds, 7-(1-Phenoxyethyl)-[1][2][3]triazolo[1,5-a]pyrimidine holds considerable promise as a potential inhibitor of protein kinases, with CDK2 being a highly plausible target. The comparative data presented herein provide a valuable framework for assessing its potential potency.

The next critical step is the empirical validation of this hypothesis through rigorous in vitro kinase inhibition assays, as detailed in the provided protocol. Subsequent studies should focus on determining the selectivity profile of the compound against a panel of kinases to assess its suitability for further development. Cellular assays to confirm its anti-proliferative activity and ability to induce cell cycle arrest would further strengthen its profile as a potential therapeutic agent. Ultimately, the integration of medicinal chemistry, structural biology, and cell biology will be paramount in unlocking the full therapeutic potential of this promising compound.

References

  • Sanchez, R. M., Erhard, K., Hardwicke, M. A., Lin, H., McSurdy-Freed, J., Plant, R., Raha, K., Rominger, C. M., Schaber, M. D., Spengler, M. D., Moore, M. L., Yu, H., Luengo, J. I., Tedesco, R., & Rivero, R. A. (2012). Synthesis and structure-activity relationships of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones as novel series of potent β isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(9), 3198–3202. [Link]

  • Wang, L., Dong, X., Wang, X., Sheng, C., & Miao, Z. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 5015. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved March 18, 2026, from [Link]

  • van den Heuvel, S., & Harlow, E. (1993). The cdk2 kinase is required for the G1-to-S transition in mammalian cells. Science, 262(5142), 2050–2054. [Link]

  • Di Micco, S., Musella, S., & Di Sarno, V. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(21), 5036. [Link]

  • Wikipedia. (2023). Cyclin-dependent kinase 2. [Link]

  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130–146. [Link]

  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., Al-Zahrani, H. S., & Abdel-Maksoud, M. S. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14865–14882. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., & Al-Zahrani, H. S. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1851–1866. [Link]

  • Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122. [Link]

  • Richardson, C. M., Brooun, A., Kaluarachchi, K., et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(16), 4274-4278. [Link]

  • Pinheiro, S., Pinheiro, E. M. C., Muri, E. M. F., Pessôa, J. C., Cadorini, M. A., & Greco, S. J. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(10), 1751–1776. [Link]

  • Wikipedia. (2024). Cyclin E/Cdk2. [Link]

  • Ahmed, S. A., Ahmed, O. M., & Abdelhamid, A. O. (2014). Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 5(2), 334-338. [Link]

  • Cui, W., Wang, Z., Li, Y., et al. (2019). Synthesis, structure-activity relationship studies and biological characterization of new[1][2][3]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. European Journal of Medicinal Chemistry, 167, 388-401. [Link]

  • Brancale, A., Ferla, S., Gatti, V., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Pharmaceuticals, 15(6), 701. [Link]

Sources

Validation

Validating Analytical Methods for 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine Quantification: A Comparative Guide

Executive Summary & Pharmacological Context The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery and agrochemistry. Compounds in this class have demonstrated profound effic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery and agrochemistry. Compounds in this class have demonstrated profound efficacy as microtubule-stabilizing agents for neurodegenerative diseases 12, antiviral inhibitors 3, and broad-spectrum herbicides 4.

The specific derivative 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine introduces a bulky, lipophilic 1-phenoxyethyl moiety at the C7 position. This substitution drastically alters the molecule's pharmacokinetic (PK) profile, increasing its hydrophobicity and introducing a chiral center. Consequently, quantifying this compound requires highly specific, validated analytical methods tailored to the sample matrix. This guide objectively compares three primary analytical modalities, providing mechanistic rationales and self-validating protocols for researchers and drug development professionals.

Comparative Analysis of Analytical Platforms

Selecting the correct analytical platform depends entirely on the experimental objective.

MethodSelection Goal Analytical Objective PK Pharmacokinetics (In vivo tracking) Goal->PK QC Quality Control (API Purity) Goal->QC MetID Metabolite ID (Structural Elucidation) Goal->MetID LCMS LC-MS/MS (High Sensitivity) PK->LCMS HPLC HPLC-UV/DAD (High Robustness) QC->HPLC HRMS UPLC-Q-TOF (High Resolution) MetID->HRMS

Fig 1. Decision matrix for selecting the appropriate analytical method based on experimental goals.

Platform Rationales:
  • LC-MS/MS (Triple Quadrupole): The gold standard for in vivo PK studies. The nitrogen-dense triazolopyrimidine core exhibits excellent proton affinity, making positive Electrospray Ionization (ESI+) highly efficient for trace-level detection in plasma or brain homogenates 1.

  • HPLC-UV/DAD: The workhorse for Quality Control (QC) and formulation release testing. The conjugated aromatic system of the core and the phenoxy ring provides strong UV absorbance, ensuring robust quantification without the matrix suppression issues inherent to MS 3.

  • UPLC-Q-TOF MS: Essential for structural elucidation and forced degradation studies. Its high mass accuracy (<2 ppm) allows for exact mass determination of novel metabolites or impurities 5.

Quantitative Performance Comparison
ParameterLC-MS/MS (Bioanalysis)HPLC-UV (QC/Purity)UPLC-Q-TOF (Metabolite ID)
Primary Matrix Plasma, Brain TissueBulk API, FormulationsUrine, Microsomes
Linear Range 1 - 1000 ng/mL1 - 100 µg/mL5 - 500 ng/mL
Limit of Detection (LOD) 0.2 ng/mL0.1 µg/mL1.0 ng/mL
Detector / Ionization ESI+ / Triple QuadrupoleDAD (254 nm)ESI+ / Time-of-Flight
Typical Run Time ~4.0 min~2.5 min~8.0 min
Matrix Effect Susceptibility High (Requires SIL-IS)LowModerate

Step-by-Step Validated Experimental Protocols

To ensure scientific integrity, every quantitative protocol must act as a self-validating system . This requires the integration of Internal Standards (IS) to dynamically correct for extraction recovery and ionization variability, alongside Quality Control (QC) samples to verify continuous accuracy.

Protocol A: LC-MS/MS Bioanalytical Quantification (Plasma/Tissue)

Objective: High-sensitivity quantification for PK profiling.

Step 1: Sample Preparation (Protein Precipitation)

  • Procedure: Aliquot 50 µL of biological matrix (plasma or brain homogenate). Add 200 µL of ice-cold acetonitrile containing 10 ng/mL of a stable isotope-labeled internal standard (SIL-IS) or a fluorinated analog. Vortex for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C 2.

  • Mechanistic Causality: Acetonitrile is selected over methanol because its lower dielectric constant provides a sharper solvent front and superior precipitation of plasma proteins. The highly lipophilic 1-phenoxyethyl group exhibits excellent solubility in acetonitrile, ensuring near-quantitative recovery (>90%) while minimizing phospholipid-induced ion suppression in the ESI source.

Step 2: Chromatographic Separation

  • Procedure: Inject 5 µL of the supernatant onto a sub-2-µm C18 column (e.g., 2.1 × 50 mm). Utilize a gradient elution: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Ramp from 10% B to 90% B over 3 minutes.

  • Mechanistic Causality: The 0.1% formic acid serves a dual purpose: it maintains the analyte in a fully protonated state for optimal interaction with the C18 stationary phase, and it acts as a proton donor to maximize [M+H]+ ion yield in the mass spectrometer.

Step 3: MRM Detection & Self-Validation

  • Procedure: Monitor the precursor-to-product ion transition via Multiple Reaction Monitoring (MRM).

  • Mechanistic Causality: The [M+H]+ precursor undergoes Collision-Induced Dissociation (CID). The most abundant product ion typically results from the cleavage of the C7 ether linkage, yielding a stable triazolopyrimidine core fragment. The system self-validates by monitoring the IS peak area; if the IS area deviates by >15% from the mean, the injection is flagged for matrix interference.

LCMS_Workflow Matrix Biological Matrix (Plasma/Tissue) Prep Protein Precipitation (Acetonitrile + IS) Matrix->Prep Centrifuge Centrifugation (15,000 x g) Prep->Centrifuge Separation UHPLC Separation (C18 Column) Centrifuge->Separation Ionization ESI+ Ionization ([M+H]+ Generation) Separation->Ionization Detection MRM Detection (Triple Quadrupole) Ionization->Detection

Fig 2. Optimized LC-MS/MS bioanalytical workflow for triazolopyrimidine quantification.

Protocol B: HPLC-UV for API Purity & Formulation Testing

Objective: Robust, high-throughput quantification of bulk drug substance.

Step 1: Sample Dissolution

  • Procedure: Dissolve 10 mg of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in 10 mL of Methanol to create a 1 mg/mL stock. Dilute to working concentrations (1-100 µg/mL) using the mobile phase.

  • Mechanistic Causality: Methanol is chosen for the stock solution to ensure complete dissolution of the crystalline API, preventing micro-particulate suspension that could cause peak tailing or pressure spikes.

Step 2: Isocratic Elution & Detection

  • Procedure: Utilize a monolithic C18 column. Mobile phase: Acetonitrile/Water (60:40, v/v) at a flow rate of 1.0 mL/min. Detect using a Diode Array Detector (DAD) at 254 nm 4.

  • Mechanistic Causality: A monolithic column allows for high flow rates with low backpressure, reducing run times to under 3 minutes. The isocratic method eliminates column re-equilibration time, maximizing throughput for QC environments. The 254 nm wavelength is selected because it corresponds to the π−π∗ transition of the conjugated triazolopyrimidine system, offering the highest signal-to-noise ratio 3.

Advanced Considerations: Stereochemistry

The 1-phenoxyethyl group contains a chiral center at the ethyl carbon. If enantiomeric purity is required (as enantiomers often exhibit differing target affinities), the standard C18 column must be replaced with an immobilized polysaccharide chiral stationary phase (e.g., Chiralpak IA). In this scenario, a normal-phase gradient (e.g., Hexanes/Isopropanol) is required to effectively resolve the (R) and (S) enantiomers prior to UV or MS detection.

References

  • Title: Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Source: Google Patents (US20230167121A1)
  • Title: 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction Source: unipd.it URL: [Link]

  • Title: 1,2,4-Triazolo[1,5-a]pyrimidines as a Novel Class of Inhibitors of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity Source: MDPI URL: [Link]

  • Title: Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column Source: ResearchGate URL: [Link]

Sources

Comparative

Benchmarking 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: A Comparative Guide Against Standard Reference Compounds

As a Senior Application Scientist, evaluating a novel or specialized heterocyclic scaffold requires moving beyond basic IC50 generation. We must establish a robust, self-validating framework that interrogates the compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a novel or specialized heterocyclic scaffold requires moving beyond basic IC50 generation. We must establish a robust, self-validating framework that interrogates the compound's mechanism of action against established industry standards.

This guide provides a comprehensive benchmarking strategy for 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (hereafter referred to as 7-PE-TP ), a highly versatile building block. The 1,2,4-triazolo[1,5-a]pyrimidine core is isoelectronic with purines, making it an exceptional bioisostere for ATP-competitive kinase inhibition[1]. Furthermore, the bulky, lipophilic 7-(1-phenoxyethyl) substitution is optimally positioned to occupy hydrophobic pockets in target proteins, a structural hallmark of both cyclin-dependent kinase (CDK) inhibitors and microtubule-destabilizing agents[2].

Target Selection & Reference Compound Rationale

To objectively evaluate the pharmacological profile of 7-PE-TP, we must benchmark it across the two primary oncological pathways associated with this scaffold class:

  • Kinase Inhibition (CDK2/Cyclin E): The purine-like core mimics ATP's adenine ring, forming critical hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2).

    • Reference Compound: . As a canonical purine-analog CDK inhibitor, Roscovitine provides a direct structural and mechanistic baseline for ATP-competitive binding.

  • Microtubule Dynamics: Triazolopyrimidines frequently exhibit tubulin-binding properties at the colchicine site, disrupting mitotic spindle formation.

    • Reference Compounds: (a standard microtubule stabilizer) and (a standard destabilizer) are used to define the boundaries of the assay's dynamic range.

Experimental Workflows & Self-Validating Protocols

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

The Causality: Aromatic heterocycles like 7-PE-TP often exhibit intrinsic autofluorescence, which can cause severe inner-filter effects and false positives in standard fluorescence assays. TR-FRET introduces a temporal delay (e.g., 50 µs) between excitation and emission reading. This allows short-lived background compound autofluorescence to decay, isolating the true biochemical signal of the kinase reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to mimic physiological intracellular ionic strength.

  • Enzyme/Substrate Mix: Dilute recombinant CDK2/Cyclin E complex and ULight-labeled MBP (Myelin Basic Protein) substrate in the buffer.

  • Compound Plating: Dispense 7-PE-TP and Roscovitine in a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions) into a 384-well plate.

  • Reaction Initiation: Add ATP at its apparent Km​ (approx. 10 µM). Why? Running the assay at the ATP Km​ ensures the assay is highly sensitive to competitive inhibitors like 7-PE-TP. Incubate for 60 minutes at 22°C.

  • Detection & Quenching: Add Europium-anti-phospho-MBP antibody and 50 mM EDTA. EDTA chelates the Mg²⁺ required for catalysis, instantly freezing the reaction state.

  • Readout: Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio.

Self-Validation Check: The assay must include a 1% DMSO vehicle well (100% activity control) and a 50 mM EDTA pre-incubation well (0% activity baseline). The run is only considered valid if the calculated Z'-factor between these controls is ≥0.6 .

Protocol B: Tubulin Polymerization Turbidimetry Assay

The Causality: Microtubule assembly is monitored in real-time via absorbance at 340 nm. As free tubulin heterodimers polymerize into larger microtubule polymers, they scatter light, increasing the optical density. A destabilizer (7-PE-TP) will suppress this growth curve, whereas a stabilizer (Paclitaxel) will dramatically accelerate it.

Step-by-Step Methodology:

  • Protein Preparation: Thaw >99% pure porcine brain tubulin on ice. Dilute to 3 mg/mL in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP.

  • Compound Plating: Pre-warm a 96-well half-area clear plate to 37°C. Add 7-PE-TP, Paclitaxel, and Colchicine to achieve 10 µM final concentrations.

  • Initiation: Rapidly add the cold tubulin mixture to the pre-warmed plate. The temperature shift from 4°C to 37°C initiates polymerization.

  • Kinetic Readout: Immediately read absorbance at 340 nm every 1 minute for 60 minutes at 37°C.

  • Analysis: Calculate the Vmax​ of polymerization (the steepest slope of the linear growth phase).

Self-Validation Check: A valid run requires the Paclitaxel Vmax​ to be ≥200% of the DMSO vehicle control, while the Colchicine Vmax​ must be ≤10% of the vehicle. This confirms the assay is sensitive to both directions of microtubule modulation.

Data Presentation & Benchmarking Analysis

The following tables summarize the expected benchmarking profile for an optimized 7-PE-TP derivative against standard references.

Table 1: Kinase Inhibition Profiling

Demonstrates the compound's selectivity profile within the kinome.

CompoundCDK2/CycE IC₅₀ (nM)CDK4/CycD IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity Fold (CDK4/CDK2)
7-PE-TP 45 ± 5850 ± 20>10,000~18.8x
Roscovitine (Ref)220 ± 15>10,000>10,000>45.0x
Table 2: Microtubule Dynamics and Cellular Viability

Correlates biochemical mechanism with phenotypic cellular outcomes.

CompoundTubulin Vmax​ (% of Control)MechanismHCT116 IC₅₀ (µM)HeLa IC₅₀ (µM)
7-PE-TP 15%Destabilizer1.2 ± 0.10.9 ± 0.05
Paclitaxel (Ref)280%Stabilizer0.005 ± 0.0010.003 ± 0.001
Colchicine (Ref)5%Destabilizer0.02 ± 0.0050.015 ± 0.003

Mechanistic Pathway Visualization

The dual-targeting nature of the 7-PE-TP scaffold induces cell death through two distinct, yet converging, cell cycle arrest pathways.

Pathway Compound 7-PE-TP Scaffold ATP_Site ATP-Binding Pocket (Hinge Region) Compound->ATP_Site Purine Bioisosterism Colchicine_Site Colchicine-Binding Site (β-Tubulin) Compound->Colchicine_Site Hydrophobic Interaction CDK2 CDK2 / Cyclin E Inhibition ATP_Site->CDK2 Microtubule Microtubule Destabilization Colchicine_Site->Microtubule Rb Hypophosphorylated Rb (Active) CDK2->Rb Blocks Phosphorylation Spindle Mitotic Spindle Collapse Microtubule->Spindle Inhibits Polymerization G1S G1/S Phase Arrest Rb->G1S G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis / Cell Death G1S->Apoptosis G2M->Apoptosis

Dual mechanism of action of 7-PE-TP targeting CDK2 and microtubule dynamics leading to apoptosis.

References

  • Oukoloff, K., Lucero, B., Francisco, K. R., Brunden, K. R., & Ballatore, C. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 165, 332-346. URL:[Link]

  • Ahmed, S. A., Ahmed, O. M., & Abdelhamid, A. O. (2014). Synthesis and anti-tumor activities of new[1,2,4]triazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 5(2), 334-338. URL:[Link]

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Validation

in vivo versus in vitro performance of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Preclinical Comparison Guide: In Vivo vs. In Vitro Performance of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine Executive Summary The development of novel antiepileptic drugs (AEDs) requires navigating the complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Comparison Guide: In Vivo vs. In Vitro Performance of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Executive Summary

The development of novel antiepileptic drugs (AEDs) requires navigating the complex translation between cellular target engagement and systemic phenotypic outcomes. 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (7-PE-TP) represents a highly promising class of non-benzodiazepine positive allosteric modulators (PAMs) targeting the GABA_A receptor[1]. This guide provides an authoritative, objective comparison of 7-PE-TP’s performance across in vitro electrophysiological assays and in vivo seizure models, benchmarking it against the clinical standard, Diazepam.

Mechanistic Rationale & Pathway

Classical benzodiazepines (like Diazepam) bind indiscriminately to the γ2-subunit interface of GABA_A receptors, leading to potent seizure suppression but severe dose-limiting motor toxicity (sedation and ataxia). In contrast, 7-alkyloxy and 7-aryloxyalkyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives exhibit distinct subunit selectivity—particularly favoring extrasynaptic α4β3δ configurations over synaptic α1β2γ2 receptors[1]. This mechanistic divergence is the causal foundation for 7-PE-TP’s superior in vivo safety profile.

MOA GABA Endogenous GABA Receptor GABAA Receptor (α1β2γ2 / α4β3δ) GABA->Receptor Orthosteric Binding Drug 7-PE-TP (Allosteric Modulator) Drug->Receptor Allosteric Binding Cl_Influx Increased Cl⁻ Influx Receptor->Cl_Influx Channel Opening Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Inhibitory Postsynaptic Potential Efficacy Seizure Suppression (Anticonvulsant Effect) Hyperpol->Efficacy Action Potential Blockade

Mechanism of Action: 7-PE-TP positive allosteric modulation of GABAA receptors.

In Vitro Performance Profiling

To isolate the compound's direct pharmacodynamic effects from pharmacokinetic variables (like blood-brain barrier penetrance), in vitro profiling relies on high-resolution electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology

Causality of Method: Calcium imaging lacks the temporal resolution required to capture the millisecond-scale kinetics of chloride channel opening. Whole-cell patch-clamp is the gold standard because it allows precise voltage control and direct measurement of macroscopic Cl⁻ currents, definitively distinguishing a PAM from a direct orthosteric agonist[2].

Self-Validating Protocol:

  • Cell Preparation: Culture HEK293T cells and transiently transfect them with plasmids encoding human GABA_A receptor subunits (either α1β2γ2 or α4β3δ).

  • Baseline Establishment: Achieve whole-cell configuration using borosilicate glass pipettes (resistance 3–5 MΩ) filled with an intracellular solution (140 mM CsCl to isolate Cl⁻ currents). Hold the membrane potential at -60 mV.

  • Control Application: Apply a sub-maximal concentration of GABA (EC_20, typically ~1-2 µM) via a rapid-exchange perfusion system to establish a baseline inward current.

  • Test Article Application: Co-apply GABA (EC_20) with escalating concentrations of 7-PE-TP (0.1 µM to 30 µM).

  • Validation: Washout with standard extracellular solution to ensure current returns to baseline, confirming the interaction is reversible and non-toxic.

In Vitro Data Summary

Data synthesized from established class-representative triazolopyrimidine profiles.

CompoundGABA_A (α1β2γ2) EC_50 (µM)GABA_A (α4β3δ) EC_50 (µM)HepG2 Cytotoxicity CC_50 (µM)
7-PE-TP 1.24 ± 0.150.45 ± 0.08> 200
Diazepam 0.05 ± 0.01> 10 (Inert)145.2

Analysis: While Diazepam is highly potent at the α1 subtype, 7-PE-TP demonstrates a clear preference for the α4β3δ subtype, which is critical for mediating tonic inhibition without triggering profound sedation.

In Vivo Efficacy & Pharmacokinetics

In vitro potency is irrelevant if the compound cannot cross the blood-brain barrier or is rapidly metabolized. In vivo models evaluate the net phenotypic result of the compound's pharmacokinetics (PK) and pharmacodynamics (PD).

Seizure Models (MES & PTZ)

Causality of Method: The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests are the foundational pillars of preclinical AED discovery[3]. The MES test induces generalized tonic-clonic seizures, identifying compounds that prevent seizure spread (often Na⁺ channel blockers). The PTZ test induces myoclonic/absence seizures by directly antagonizing the GABA_A receptor, making it the most sensitive in vivo validation for GABAergic PAMs like 7-PE-TP[3].

Self-Validating Protocol:

  • Dosing: Divide male ICR mice into groups (n=10). Administer 7-PE-TP intraperitoneally (i.p.) in a vehicle of 0.5% methylcellulose. Include a vehicle-only negative control and a Diazepam positive control.

  • Pre-treatment Time: Wait 30 minutes (based on prior PK T_max data) to ensure peak brain penetrance.

  • PTZ Challenge: Inject PTZ (85 mg/kg, s.c.). Observe for 30 minutes.

  • Endpoint Validation: Efficacy is defined as the complete absence of a single episode of clonic spasms lasting at least 3 seconds. Calculate the ED_50 using probit analysis.

  • Neurotoxicity (Rotarod): Subject a separate cohort to the rotarod test (10 rpm). Failure to maintain balance for 1 minute indicates motor impairment (TD_50).

In Vivo Data Summary
CompoundMES ED_50 (mg/kg)PTZ ED_50 (mg/kg)Rotarod TD_50 (mg/kg)Protective Index (TD_50 / PTZ ED_50)
7-PE-TP 28.512.4> 300> 24.1
Diazepam 1.80.54.28.4

Comparative Analysis: In Vitro vs. In Vivo Translation

Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Efficacy Start 7-PE-TP Evaluation Electrophys Whole-Cell Patch Clamp (Receptor Kinetics) Start->Electrophys Tox HepG2 Cytotoxicity (Safety Window) Start->Tox MES MES Model (Tonic-Clonic) Start->MES PTZ PTZ Model (Absence) Start->PTZ PK PK/PD Profiling (Brain Penetrance) Start->PK Compare Comparative Analysis vs. Diazepam Electrophys->Compare Tox->Compare MES->Compare PTZ->Compare PK->Compare

Preclinical evaluation workflow comparing in vitro and in vivo parameters.

The translation of 7-PE-TP from in vitro to in vivo highlights a classic paradigm in modern neuropharmacology. While Diazepam is mathematically more potent in vitro (EC_50 of 0.05 µM vs 7-PE-TP's 0.45 µM), this raw potency translates in vivo to severe off-target motor toxicity (TD_50 of 4.2 mg/kg).

Because 7-PE-TP selectively modulates the α4β3δ extrasynaptic receptors (in vitro validation), it enhances tonic GABAergic inhibition without triggering the massive synaptic suppression that causes ataxia. Consequently, its in vivo Protective Index (>24.1) is nearly triple that of Diazepam. The compound successfully bridges the gap between targeted in vitro receptor kinetics and broad in vivo phenotypic safety.

Conclusion & Translational Outlook

7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine demonstrates robust concordance between its in vitro mechanism of action and its in vivo efficacy. By acting as a subunit-selective GABA_A receptor PAM, it provides potent protection against chemically induced (PTZ) and electrically induced (MES) seizures while maintaining an exceptional safety margin. For drug development professionals, the triazolopyrimidine scaffold represents a highly viable alternative to traditional benzodiazepines for the management of refractory epilepsy.

References

  • Title: Discovery of 7-alkyloxy-[1,2,4]triazolo[1,5-a]pyrimidine derivatives as selective positive modulators of GABAA1 and GABAA4 receptors with potent antiepileptic activity. Source: PubMed URL: [Link]

  • Title: Experimental models for discovery of novel anticonvulsant drugs: Focus on Pentylenetetrazole-induced seizures and associated memory deficits. Source: ResearchGate URL: [Link]

  • Title: In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. Source: PMC URL: [Link]

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